5-Prop-2-enyl-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
197314-92-4 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
5-prop-2-enyl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-2-3-9-4-5-11-10(8-9)6-7-12-11/h2,4-8H,1,3H2 |
InChI Key |
SHYFTNJGSYWYSM-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC2=C(C=C1)OC=C2 |
Canonical SMILES |
C=CCC1=CC2=C(C=C1)OC=C2 |
Synonyms |
Benzofuran, 5-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Prop 2 Enyl 1 Benzofuran and Analogues
Historical Perspectives in Benzofuran (B130515) Synthesis
The journey into the synthesis of the benzofuran core began in 1870 when Sir William Henry Perkin first reported its formation. wikipedia.orgjocpr.com Perkin's initial method involved the ring contraction of a 2-halocoumarin in the presence of a hydroxide (B78521), a transformation that has since become known as the Perkin rearrangement. wikipedia.orgnih.gov This reaction proceeds through the initial opening of the lactone ring to form a carboxylate and a phenolate (B1203915), which then undergoes cyclization to yield the benzofuran structure. wikipedia.org Specifically, the Perkin rearrangement of 3-halocoumarins to produce benzofuran-2-carboxylic acids is a notable example of early benzofuran synthesis. nih.govresearchgate.net This base-catalyzed reaction occurs in two stages: a rapid ring fission of the 3-halocoumarin followed by a slower cyclization process. researchgate.net
Another early approach to benzofuran synthesis involved the intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenone with acid chlorides. jocpr.com These foundational methods paved the way for the development of more sophisticated and efficient strategies for constructing the benzofuran ring system.
Classical Synthetic Approaches
Classical methods for synthesizing benzofurans have traditionally relied on cyclization and condensation reactions, often requiring harsh conditions. These approaches have been instrumental in accessing a wide variety of benzofuran derivatives.
Cyclization Reactions
Intramolecular cyclization has been a cornerstone in the synthesis of benzofurans. sioc-journal.cn A common strategy involves the cyclization of ortho-substituted phenols. For instance, o-alkynylphenols can undergo cyclization to form benzofurans. mdpi.com Similarly, o-alkenylphenols can be subjected to oxidative cyclization to yield the benzofuran ring. mdpi.com
Another classical approach is the intramolecular cyclization of o-bromobenzylketones, which can be promoted by a base to afford substituted benzofurans. researchgate.net This transition-metal-free method offers a straightforward route to the benzofuran core. researchgate.net Furthermore, the cyclodehydration of α-phenoxy ketones, often mediated by reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), provides a direct pathway to 3-substituted or 2,3-disubstituted benzofurans from readily available starting materials. researchgate.net
A variety of substrates and conditions for classical cyclization reactions leading to benzofurans are summarized in the table below.
| Starting Material | Reagent/Conditions | Product | Reference(s) |
| o-Alkynylphenols | Indium(III) halides | 2-Substituted benzofurans | mdpi.com |
| o-Alkenylphenols | PdCl2(C2H4)2, Benzoquinone | 2-Substituted benzofurans | mdpi.com |
| o-Bromobenzylketones | Potassium t-butoxide | Substituted benzofurans | researchgate.net |
| α-Phenoxy ketones | Eaton's reagent | 3-Substituted or 2,3-disubstituted benzofurans | researchgate.net |
Condensation Reactions
Condensation reactions have also been widely employed in the synthesis of benzofurans. The Perkin reaction, as mentioned earlier, can be considered a type of condensation reaction leading to benzofuran formation. nih.govnih.gov
A notable condensation method is the Pechmann condensation, which traditionally synthesizes coumarins from phenols and β-keto esters under acidic conditions. jocpr.comacs.org However, variations of this reaction can lead to the formation of benzofurans. For example, the reaction of phenols with β-keto esters in the presence of an iron catalyst can produce polysubstituted benzofurans instead of the expected coumarins. thieme-connect.comnih.gov
The Knoevenagel condensation has also been adapted for benzofuran synthesis. mdpi.com This involves the reaction of an active methylene (B1212753) compound with a carbonyl group, leading to a condensation product that can subsequently cyclize to form the benzofuran ring.
The following table outlines examples of condensation reactions used in benzofuran synthesis.
| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | Benzofuran-2-carboxylic acids | nih.govnih.gov |
| Pechmann-type Condensation | Phenols, β-keto esters | FeCl3·6H2O | Polysubstituted benzofurans | thieme-connect.comnih.gov |
| Knoevenagel Condensation | o-Hydroxybenzaldehydes, Active methylene compounds | Base | Substituted benzofurans | mdpi.com |
Modern Catalytic Strategies
The advent of modern catalytic methods has revolutionized the synthesis of benzofurans, offering milder reaction conditions, higher efficiency, and greater functional group tolerance. Transition-metal catalysis, in particular, has become a powerful tool in this field.
Palladium-Catalyzed Reactions
Palladium catalysts have proven to be exceptionally versatile for the synthesis of benzofurans. organic-chemistry.org These reactions often involve the formation of carbon-carbon and carbon-oxygen bonds in a single step, leading to complex benzofuran structures from simple starting materials.
Palladium-catalyzed cross-coupling reactions are a prominent strategy for constructing the benzofuran ring system. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key reaction in this context. beilstein-journals.org A common approach for synthesizing 2-substituted benzofurans is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. beilstein-journals.orgrsc.org This tandem reaction sequence can be carried out in one pot, providing an efficient route to a wide range of benzofuran derivatives. organic-chemistry.org
For the specific synthesis of 5-allylbenzofuran analogues, a palladium-catalyzed approach involving the coupling of a 5-halobenzofuran with an allylating agent can be employed. The following table summarizes a selection of palladium-catalyzed cross-coupling reactions for the synthesis of benzofuran derivatives.
| Substrates | Catalyst/Ligand | Base/Solvent | Product | Reference(s) |
| o-Iodophenol, Terminal alkyne | Pd(PPh3)2Cl2, CuI | Et3N, MeCN | 2-Substituted benzofuran | rsc.org |
| 2-Iodoaniline, Phenylacetylene (B144264) | Pd-Cu/C | Ethanolamine, Water | 2-Phenylindole (analogue) | beilstein-journals.org |
| Dichlorophenols, Terminal alkynes | Palladium-dihydroxyterphenylphosphine | - | Disubstituted benzofurans | organic-chemistry.org |
Decarboxylative Addition Reactions
Decarboxylative reactions provide a powerful method for carbon-carbon bond formation by utilizing carboxylic acids as readily available starting materials. acs.org In the context of benzofuran synthesis, decarboxylative processes can be employed to introduce key fragments. For instance, a palladium-catalyzed asymmetric (4+1) annulation has been reported, which proceeds through a cascade of allylation and C(sp³)–H activation. researchgate.net The enolate generated from the decarboxylation of vinyl methylene carbonate is a crucial intermediate in this transformation, leading to dihydrobenzofurans with high enantioselectivity. researchgate.net Another approach involves the Lewis acid-catalyzed decarboxylative Nazarov cyclization of optically active cyclic enol carbonates, which are derived from propargyl alcohols and carbon dioxide. researchgate.net This method allows for the stereoselective construction of cyclopentenones, which can be precursors to more complex structures. researchgate.net
Intramolecular Annulation
Intramolecular annulation is a common and effective strategy for constructing the benzofuran ring system. This approach often involves the formation of a key C-O or C-C bond to close the heterocyclic ring.
One such method involves the palladium-catalyzed intramolecular annulation of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids, which smoothly affords 2-arylbenzofurans. organic-chemistry.org Similarly, a one-pot synthesis of 2-arylbenzofurans can be achieved through a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, involving a desulfinative addition followed by intramolecular annulation. mdpi.com
Iron and copper catalysts have also been employed for the synthesis of benzofurans via intramolecular C-O bond formation. acs.org This one-pot process can start from 1-aryl- or 1-alkylketones and proceeds through a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation. acs.org This method has been successfully applied to the synthesis of several natural products containing the benzofuran core. acs.org
The reaction of o-allylphenols can also lead to benzofurans through oxidative cyclization. For example, o-cinnamyl phenols, generated in situ from the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, can undergo Pd(II)-catalyzed oxidative annulation to yield functionalized 2-benzyl benzofurans. mdpi.com
Ruthenium-Catalyzed Transformations
Ruthenium catalysts have proven to be versatile tools in the synthesis of benzofurans, enabling unique transformations such as isomerization and cycloisomerization reactions.
A notable strategy for the synthesis of substituted benzofurans involves a ruthenium-catalyzed isomerization followed by ring-closing metathesis (RCM). organic-chemistry.org This approach utilizes substituted 1-allyl-2-allyloxybenzenes as starting materials. The ruthenium catalyst first mediates the isomerization of both the C-allyl and O-allyl groups to form vinyl ethers. organic-chemistry.orgorganic-chemistry.org Subsequently, RCM of the resulting diene system constructs the benzofuran ring. organic-chemistry.orgorganic-chemistry.org This method is significant for its ability to isomerize mixed C- and O-allyl systems and has shown tolerance for various substituents, including electron-withdrawing groups. organic-chemistry.org The yields for the final benzofuran products can be quite high, in some cases reaching 100%. organic-chemistry.org
A variety of benzo-fused oxygen-containing heterocycles, including benzofurans, have been synthesized using metathesis or an alkene isomerization-metathesis sequence as the key steps. researchgate.net
Table 1: Ruthenium-Catalyzed Isomerization and Ring-Closing Metathesis for Benzofuran Synthesis This table is interactive. Users can sort and filter the data.
| Starting Material | Catalyst | Key Transformations | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Allyl-2-allyloxybenzene | Ruthenium Complex | Allyl Isomerization, Ring-Closing Metathesis | Benzofuran | Up to 100 | organic-chemistry.org |
| Substituted 1-allyl-2-allyloxybenzenes | Ruthenium Complex | C- and O-allyl isomerization, RCM | Substituted Benzofurans | Variable | organic-chemistry.orgorganic-chemistry.org |
| Allyl-3-isopropoxy-4-methoxybenzaldehyde | Ruthenium Alkylidene Complex | Metathesis/Isomerization-Metathesis | Benzofuran | Not specified | researchgate.net |
Ruthenium catalysts are also effective in promoting the cycloisomerization of aromatic homo- and bis-homopropargylic alcohols to afford benzofurans. organic-chemistry.orgacs.org This process is chemo- and regioselective, proceeding through a 5-endo cyclization pathway. organic-chemistry.orgacs.org The key intermediates in this transformation are believed to be ruthenium vinylidenes. acs.org The presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle. organic-chemistry.orgacs.org This method provides a direct route to the benzofuran core from readily accessible propargylic alcohols.
Table 2: Ruthenium-Catalyzed Cycloisomerization of Propargylic Alcohols This table is interactive. Users can sort and filter the data.
| Substrate Type | Catalyst System | Key Intermediate | Cyclization Mode | Product | Reference |
|---|---|---|---|---|---|
| Aromatic homopropargylic alcohols | Ru-catalyst with amine/ammonium | Ruthenium vinylidene | 5-endo | Benzofurans | organic-chemistry.orgacs.org |
| Aromatic bis-homopropargylic alcohols | Ru-catalyst with amine/ammonium | Ruthenium vinylidene | 6-endo | Isochromenes | acs.org |
Allyl Isomerization and Ring-Closing Metathesis
Nickel-Catalyzed Processes
Nickel catalysis offers an alternative and often more cost-effective approach to the synthesis of benzofuran derivatives. thieme-connect.comthieme.de Nickel-catalyzed reactions have been developed for the intramolecular nucleophilic addition of aryl halides to aryl ketones, providing a route to benzofuran derivatives in moderate to good yields. thieme-connect.comorganic-chemistry.org This method is tolerant of both electron-donating and electron-withdrawing groups on the substrates. thieme-connect.comorganic-chemistry.org
An unconventional nickel-catalyzed reaction involves the aryl nickelation of alkynes. wiley.com In this process, a nucleophilic vinyl Ni(II) species is generated through the regioselective syn-aryl nickelation of an alkyne. This intermediate then undergoes intramolecular cyclization with a phenol (B47542) ester to yield highly functionalized benzofurans. wiley.com This methodology has been applied to the late-stage incorporation of the benzofuran moiety into various drug molecules and natural products. wiley.com
Copper-Catalyzed Reactions
Copper catalysts are widely used in the synthesis of benzofurans due to their low cost and versatile reactivity. organic-chemistry.orgrsc.orgresearchgate.net One-pot tandem reactions catalyzed by copper can be used to synthesize functionalized benzofurans from o-iodophenols, acyl chlorides, and phosphorus ylides. organic-chemistry.org Another common copper-catalyzed method is the aerobic oxidative cyclization of phenols and alkynes, which proceeds through a sequential nucleophilic addition and oxidative cyclization. rsc.orgresearchgate.net This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans. rsc.orgresearchgate.net
Copper-catalyzed intramolecular C-O bond formation is another key strategy. For instance, the cyclization of 1-(2-haloaryl)ketones can be effectively catalyzed by copper(I) iodide. acs.org Furthermore, copper-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides an efficient route to benzofurans. organic-chemistry.org
Table 3: Overview of Catalytic Methods for Benzofuran Synthesis This table is interactive. Users can sort and filter the data.
| Catalyst Type | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium | Allyl Isomerization & RCM | 1-Allyl-2-allyloxybenzenes | High yields, tolerates various substituents | organic-chemistry.orgorganic-chemistry.org |
| Ruthenium | Cycloisomerization | Aromatic Propargylic Alcohols | Chemo- and regioselective, forms Ru-vinylidene intermediate | organic-chemistry.orgacs.org |
| Nickel | Intramolecular Nucleophilic Addition | Aryl Halides and Aryl Ketones | Good yields, tolerates diverse functional groups | thieme-connect.comorganic-chemistry.org |
| Nickel | Aryl Nickelation of Alkynes | Alkyne-tethered Phenolic Esters | Forms nucleophilic vinyl Ni(II) species, applicable to late-stage functionalization | wiley.com |
| Copper | Tandem C-C Coupling | o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | One-pot synthesis of functionalized benzofurans | organic-chemistry.org |
| Copper | Aerobic Oxidative Cyclization | Phenols and Alkynes | Regioselective, one-pot procedure | rsc.orgresearchgate.net |
| Copper | Intramolecular C-O Bond Formation | 1-(2-Haloaryl)ketones | Effective cyclization catalyst | acs.org |
Metal-Free Approaches utilizing Hypervalent Iodine Reagents
The use of hypervalent iodine(III) reagents has emerged as a powerful and environmentally benign strategy for the synthesis of benzofurans, obviating the need for transition metal catalysts. A prominent example is the oxidative cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans. Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) have proven effective in mediating this transformation.
A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be achieved using stoichiometric amounts of (diacetoxyiodo)benzene in acetonitrile, affording the desired products in good yields. Current time information in Bangalore, IN.nih.gov This method can also be rendered catalytic by using 10 mol% of PIDA in the presence of a terminal oxidant like m-chloroperbenzoic acid (m-CPBA), providing 2-arylbenzofurans in good to excellent yields. acs.org The reaction is tolerant of various functional groups on the aromatic rings of the starting stilbenes. Generally, electron-donating groups on the styrene (B11656) moiety lead to higher yields of the corresponding 2-arylbenzofurans. thieme-connect.com
The proposed mechanism involves the activation of the double bond of the stilbene (B7821643) by the iodine(III) reagent, forming a three-membered ring intermediate. thieme-connect.com This is followed by an intramolecular cyclization initiated by the phenolic hydroxyl group, and subsequent elimination to afford the benzofuran ring system.
Table 1: Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans from o-Hydroxystilbenes
| Entry | R¹ | R² | Yield (%) |
|---|---|---|---|
| 1 | H | H | 83 |
| 2 | H | 4-OMe | 89 |
| 3 | H | 4-Cl | 78 |
| 4 | H | 4-NO₂ | 71 |
| 5 | 4-Me | H | 85 |
| 6 | 4-Cl | H | 75 |
Reaction Conditions: o-hydroxystilbene (1.0 mmol), PhI(OAc)₂ (10 mol%), m-CPBA (2.0 equiv.), MeCN, room temperature. Data sourced from multiple studies to represent typical yields. acs.orgthieme-connect.com
Innovative Reaction Pathways
Free Radical Cyclization Cascades
Free radical cyclization cascades offer a unique and powerful approach to construct complex polycyclic benzofuran systems that may be difficult to access through conventional methods. mdpi.com These reactions often proceed through a sequence of intramolecular cyclization events initiated by a radical species.
One notable example involves the synthesis of benzofuran derivatives through a radical cyclization cascade initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. tandfonline.com This process generates a radical that undergoes cyclization followed by intermolecular radical-radical coupling to furnish complex benzofurylethylamine derivatives. tandfonline.com
Another strategy utilizes the manganese(III) acetate-mediated radical cyclization of 1,3-dicarbonyl compounds with alkynes. rsc.orgresearchgate.net In this reaction, a radical is generated from the 1,3-dicarbonyl compound, which then adds to the alkyne. The resulting vinyl radical can then undergo cyclization and further transformations to yield furan (B31954) and, in some cases, benzofuran derivatives. tandfonline.comresearchgate.net For instance, the reaction of trifluoromethyl-1,3-dicarbonyls with phenylacetylene has been shown to produce trifluoroacetyl-substituted benzofurans. tandfonline.comresearchgate.net
Table 2: Synthesis of Benzofuran Derivatives via Radical Cyclization
| Radical Precursor | Alkyne/Allene | Product Type | Yield (%) |
|---|---|---|---|
| 2-Iodo aryl allenyl ether | Ketimine (forms 2-azaallyl anion) | Benzofurylethylamine derivative | Not specified |
| 1,3-Dicarbonyl compound | Phenylacetylene | Furan/Benzofuran derivative | 14-66 |
| Trifluoromethyl-1,3-dicarbonyl | Phenylacetylene | Trifluoroacetyl-substituted benzofuran | Not specified |
Yields are reported for the general class of products and may vary based on specific substrates. tandfonline.comresearchgate.net
Proton Quantum Tunneling Facilitated Syntheses
A fascinating and highly efficient method for constructing the benzofuran ring system involves leveraging the quantum mechanical phenomenon of proton tunneling. This approach has been demonstrated in the hydroalkoxylation reaction of a specific molecular species adsorbed on a silver surface. chemrxiv.orgchemrxiv.orgruben-group.de
In this system, the closure of the furan ring to form the benzofuran derivative occurs at remarkably low temperatures, down to 150 K, and proceeds with high selectivity, avoiding detectable side reactions. chemrxiv.orgchemrxiv.orgruben-group.de The dominant contribution of proton tunneling to this reaction pathway was confirmed experimentally through the observation of a significant kinetic isotope effect (KIE) when the tunneling proton was replaced with a deuterium (B1214612) atom. chemrxiv.orgchemrxiv.orgruben-group.de This method is noted for producing high yields with fewer side reactions, making it a promising strategy for the construction of complex benzofuran-containing molecules. mdpi.com
Rearrangement Reactions
Rearrangement reactions provide a powerful avenue for the synthesis of benzofuran scaffolds, often from readily available starting materials. Several distinct rearrangement strategies have been successfully employed.
The Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base to furnish a benzofuran-2-carboxylic acid. nih.govvulcanchem.com This reaction can be significantly expedited using microwave irradiation, reducing reaction times from hours to minutes while maintaining high yields. nih.gov
A more complex approach involves a cascade Claisen and Meinwald rearrangement . This one-pot, four-step divergent synthesis allows for the creation of polysubstituted benzofurans from 1,2-trans-disubstituted epoxide substrates bearing an allylic ether. nih.govresearchgate.net This cascade process is tolerant of a variety of substituents on the epoxide, allylic ether, and the aromatic ring. nih.gov
Another effective method is the mdpi.commdpi.com-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, which is triggered by acylation of oxime ethers with trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl triflate (TFAT). organic-chemistry.orgrsc.orgdivyarasayan.org The use of TFAT with 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of benzofurans under mild conditions and has been successfully applied to the synthesis of natural products. organic-chemistry.orgrsc.org
Table 3: Benzofuran Synthesis via Rearrangement Reactions
| Rearrangement Type | Starting Material | Key Reagents | Product Type | Typical Yield (%) |
|---|---|---|---|---|
| Perkin Rearrangement | 3-Bromocoumarin | NaOH, Ethanol (B145695), Microwave | Benzofuran-2-carboxylic acid | >95 |
| Claisen-Meinwald Cascade | Allyloxy-substituted epoxide | Heat | Polysubstituted benzofuran | 46-93 |
| mdpi.commdpi.com-Sigmatropic Rearrangement | O-Aryl oxime ether | TFAT, DMAP | Substituted benzofuran | up to 95 |
Data sourced from multiple studies to represent typical yields. nih.govnih.govrsc.org
Deep Eutectic Solvents (DESs) in Benzofuran Synthesis
In the pursuit of greener and more sustainable synthetic methodologies, deep eutectic solvents (DESs) have emerged as promising alternatives to conventional volatile organic solvents. magtech.com.cnmdpi.commdpi.comnih.gov These solvents are typically formed from a mixture of a hydrogen bond acceptor, such as choline (B1196258) chloride, and a hydrogen bond donor, like urea (B33335) or ethylene (B1197577) glycol. mdpi.comnih.gov
An environmentally friendly, one-pot, three-component synthesis of 3-aminobenzofuran derivatives has been developed utilizing a choline chloride-ethylene glycol deep eutectic solvent. researchgate.net This reaction proceeds with a copper iodide (CuI) catalyst and involves the coupling of an alkyne, an aldehyde, and an amine. researchgate.net The use of the DES as the reaction medium offers several advantages, including ease of workup, recyclability of the solvent, and good product yields. researchgate.net
Functional Group Interconversions on Benzofuran Scaffolds
The ability to modify the benzofuran core through functional group interconversions is crucial for generating diverse libraries of compounds for various applications. Common strategies include transamidation and halogenation.
Transamidation has been effectively used to diversify benzofuran-2-carboxamides. nih.govmdpi.comchemrxiv.orgchemrxiv.orgevitachem.com In a modular approach, an 8-aminoquinoline (B160924) directing group installed on the C2-carboxamide can first facilitate C-H arylation at the C3 position. nih.govmdpi.comchemrxiv.org Subsequently, this directing group can be cleaved and replaced with a variety of amines in a one-pot, two-step transamidation procedure. This involves activation with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate, which then readily reacts with different amine nucleophiles. nih.govmdpi.comchemrxiv.org
Bromination is a common method to introduce a functional handle for further elaboration, such as cross-coupling reactions. vulcanchem.comacs.org For instance, electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) can selectively introduce a bromine atom at specific positions on the benzofuran ring, often ortho to activating groups. vulcanchem.comacs.org This bromo-substituted benzofuran can then serve as a precursor for introducing aryl or other groups via reactions like the Suzuki-Miyaura coupling. vulcanchem.com
Oxidation Reactions
Oxidation reactions targeting the allyl group of 5-prop-2-enyl-1-benzofuran (also known as 5-allylbenzofuran) provide a pathway to introduce new functional groups, primarily alcohols and ketones.
One of the most significant oxidation methods is the hydroboration-oxidation of the terminal double bond of the allyl group. This two-step reaction sequence is a powerful tool in organic synthesis that leads to the anti-Markovnikov addition of water across the double bond. numberanalytics.commasterorganicchemistry.com The process begins with the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the alkene. This forms an organoborane intermediate. numberanalytics.com Subsequent oxidation of this intermediate, typically with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH) or sodium acetate (B1210297) (NaOAc), replaces the carbon-boron bond with a hydroxyl group. masterorganicchemistry.commdpi.com This sequence effectively converts the allyl group into a 3-hydroxypropyl side chain. For instance, naturally occurring 5-allyl-2-aryl-7-methoxybenzofurans have been synthetically converted to their corresponding 2-aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans using this methodology. lookchem.com
Another important oxidative transformation is the Wacker oxidation . This reaction, catalyzed by a palladium(II) salt such as palladium(II) chloride (PdCl₂), converts the terminal alkene of the allyl group into a methyl ketone. The reaction is typically carried out in a solvent mixture like DMA/H₂O using oxygen as the re-oxidant for the palladium catalyst. rsc.org This method has been applied to 5-arylbenzofuran neolignans, transforming the 5-allyl group into a 5-(2-oxopropyl) group. rsc.org
| Reaction | Substrate Type | Reagents & Conditions | Product | Ref |
| Hydroboration-Oxidation | 5-Allylbenzofuran analogue | 1. BH₃·THF2. H₂O₂, NaOH | 5-(3-Hydroxypropyl)benzofuran analogue | lookchem.com |
| Wacker Oxidation | 5-Allyl-2-arylbenzofuran | PdCl₂, O₂, DMA/H₂O, 60 °C | 5-(2-Oxopropyl)-2-arylbenzofuran | rsc.org |
Reduction Reactions
Reduction reactions of this compound analogues primarily focus on the saturation of the allyl side chain to a propyl group through catalytic hydrogenation. This transformation is fundamental in structure-activity relationship studies to understand the influence of the double bond on biological activity. rsc.org
Catalytic hydrogenation is the most common method employed for this purpose. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. organicchemistrydata.org Palladium on carbon (Pd/C) is a highly effective and frequently used catalyst for the hydrogenation of alkenes. vulcanchem.comlibretexts.org The reaction is typically carried out in a solvent such as methanol (B129727) (MeOH) or ethanol (EtOH) and may be performed at room temperature or with gentle heating. rsc.org This method selectively reduces the carbon-carbon double bond of the allyl group without affecting the aromatic benzofuran ring system. organicchemistrydata.org Studies on 5-arylbenzofuran neolignans have shown the successful reduction of the 5-allyl group to a 5-propyl group using H₂ over a Pd/C catalyst. rsc.org
In addition to the allyl group, other reducible functional groups on the benzofuran ring can also be targeted. For example, a nitro group on the benzofuran scaffold can be reduced to an amino group using reagents like zinc powder in the presence of an acid. rsc.org
| Reaction | Substrate Type | Reagents & Conditions | Product | Ref |
| Catalytic Hydrogenation | 5-Allyl-2-arylbenzofuran | H₂, Pd/C, MeOH, reflux | 5-Propyl-2-arylbenzofuran | rsc.org |
| Nitro Group Reduction | 5-Nitro-2-arylbenzofuran | Zn, NH₄Cl, HOAc, EtOH/H₂O, r.t. | 5-Amino-2-arylbenzofuran | rsc.org |
Nucleophilic Substitution Reactions
The this compound scaffold offers two main sites for nucleophilic attack: the allylic system and the benzofuran ring itself.
The allyl group is susceptible to allylic substitution , where a nucleophile attacks the double bond in a conjugate fashion, leading to a shift of the double bond. This is known as an Sₙ2' reaction. wikipedia.org Such reactions are favored when there is significant steric hindrance at the carbon bearing the leaving group. wikipedia.org For example, the cleavage of allylic ethers can be induced by tert-butyllithium, which is proposed to attack the allyl group in an Sₙ2' process to yield the corresponding alcohol or phenol. organic-chemistry.org While direct examples on 5-allylbenzofuran are specific to the synthetic context, the principle highlights the reactivity of the allyl group towards strong nucleophiles. fiveable.me
Nucleophilic aromatic substitution (SₙAr) on the benzofuran ring is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group to activate the ring for attack. organic-chemistry.org In the context of synthesizing substituted benzofurans, nucleophilic substitution plays a key role. For instance, a one-pot method to generate 2,3-disubstituted benzofurans involves an initial acid-catalyzed nucleophilic substitution on a propargylic alcohol intermediate. researchgate.net In this strategy, various nucleophiles, including allyltrimethylsilane, can be introduced at what becomes the 3-position of the benzofuran ring, demonstrating a pathway to analogues like 3-allyl-2-benzylbenzofuran. researchgate.net
| Reaction Type | Substrate Type | Reagents & Conditions | Product Type | Ref |
| Allylic Substitution (Sₙ2') | Allyl ether | t-BuLi, n-pentane, low temp. | Alcohol/Phenol | organic-chemistry.org |
| One-pot Nucleophilic Substitution/Cycloisomerization | 1-(o-Hydroxyphenyl)-propargyl alcohol derivative | Allyltrimethylsilane, BF₃·OEt₂, then TBAF | 3-Allylbenzofuran analogue | researchgate.net |
Mechanistic Investigations of Chemical Transformations Involving 5 Prop 2 Enyl 1 Benzofuran Derivatives
Reaction Mechanisms in Benzofuran (B130515) Ring Formation
The formation of the benzofuran ring, the core structure of 5-Prop-2-enyl-1-benzofuran, can be achieved through various synthetic routes, each with distinct mechanistic pathways. Key strategies include the Claisen rearrangement of aryl allyl ethers and transition metal-catalyzed cyclizations.
A prevalent method involves the thermal chemicalbook.comchemicalbook.com-Claisen rearrangement of an allyl phenyl ether. clockss.orglibretexts.org This intramolecular reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.orglibretexts.org The rearrangement of allyl phenyl ether initially yields a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone, which rapidly tautomerizes to the aromatic o-allylphenol. libretexts.org Subsequent intramolecular cyclization of the o-allylphenol, often under the same reaction conditions, furnishes the 2,3-dihydro-2-methylbenzo[b]furan. clockss.org The final step to achieve the aromatic benzofuran is a dehydrobromination, which can occur spontaneously under the reaction conditions. clockss.org
Transition metal catalysis, particularly with palladium, offers an alternative and often milder route to benzofuran synthesis. jst.go.jpsci-hub.se Palladium-catalyzed intramolecular migratory cycloisomerization of 3-phenoxy acrylic acid ester derivatives can produce 2,3-disubstituted benzofurans. jst.go.jp The proposed mechanism involves the coordination of the palladium catalyst to the substrate, followed by oxidative cyclization to form a five-membered palladacycle. A subsequent β-oxygen elimination leads to a six-membered palladacycle, which then undergoes reductive elimination to yield the final benzofuran derivative. jst.go.jp Another palladium-catalyzed method is the oxidative cyclization of 2-allylphenols. sci-hub.se This reaction can be performed under mild conditions using palladium dichloride as a catalyst and a suitable reoxidant. sci-hub.se The mechanism is believed to involve the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile towards the olefin fragment, either directly or through coordination to the palladium catalyst. sci-hub.se
Ruthenium catalysts have also been employed in the synthesis of substituted benzofurans from 1-allyl-2-allyloxybenzenes. organic-chemistry.org This process involves a ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org
The table below summarizes various catalytic systems and their proposed mechanistic features in the formation of the benzofuran ring.
| Catalyst System | Starting Material | Key Mechanistic Steps | Product Type |
| Thermal | Allyl phenyl ether | chemicalbook.comchemicalbook.com-Claisen rearrangement, tautomerization, intramolecular cyclization | 2,3-dihydro-2-methylbenzo[b]furan |
| Palladium(II) Acetate (B1210297)/Triphenylphosphine | (E)-3-phenoxyacrylates | Oxidative cyclization, C-H activation | Substituted benzofurans |
| Palladium Dichloride/Copper(II) Acetate-Lithium Chloride | 2-Allylphenols | Oxidative cyclization, nucleophilic attack of phenolate (B1203915) | 2-Methylbenzofurans |
| Ruthenium-based catalyst | 1-Allyl-2-allyloxybenzenes | C- and O-allyl isomerization, ring-closing metathesis | Substituted benzofurans |
| Indium(III) Halides | ortho-Alkynylphenols | π-Lewis acid activation of alkyne, nucleophilic addition, protodemetalation | Benzofurans |
Electrophilic Aromatic Substitution Reactivity at the Benzofuran Nucleus
The benzofuran nucleus is susceptible to electrophilic aromatic substitution reactions, although its reactivity and selectivity are influenced by the fused heterocyclic ring. chemicalbook.comnumberanalytics.com The electron density at the C2 position is slightly higher than at the C3 position, making C2 the preferred site for electrophilic attack. chemicalbook.com When the C2 position is occupied, substitution then occurs at the C3 position. chemicalbook.com
The mechanism of electrophilic aromatic substitution on benzofuran involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. stackexchange.comechemi.comminia.edu.egmasterorganicchemistry.com Attack at the C2 position leads to a sigma complex where the positive charge is stabilized by the benzene (B151609) ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Attack at the C3 position results in a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com However, due to the electronegativity of oxygen, this stabilization is less effective compared to the analogous situation in indoles, where nitrogen's lower electronegativity leads to greater stabilization and preferential attack at C3. stackexchange.comechemi.com
For this compound, the allyl group at the C5 position is an activating group and will influence the regioselectivity of further electrophilic substitutions. Activating groups generally direct incoming electrophiles to the ortho and para positions relative to themselves. In this case, the positions ortho (C4 and C6) and para (C7) to the allyl group would be activated. However, the inherent reactivity of the furan (B31954) ring at C2 and C3 must also be considered, leading to a complex interplay of directing effects.
Common electrophilic substitution reactions for benzofurans include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com For instance, nitration of benzofuran with nitric acid and acetic anhydride (B1165640) yields primarily 2-nitrobenzo[b]furan. chemicalbook.com
The table below outlines the outcomes of various electrophilic substitution reactions on the unsubstituted benzofuran ring.
| Reaction | Reagents | Major Product(s) |
| Nitration | Nitric acid, Acetic anhydride | 2-Nitrobenzo[b]furan |
| Nitration | Nitrogen dioxide, Benzene | Mixture of 2-nitro and 3-nitrobenzo[b]furan |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromobenzo[b]furan |
| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | Benzofuran-2-carbaldehyde |
| Acylation | Acetic anhydride, Trifluoroacetic acid | 2-Acetylbenzo[b]furan |
Mechanisms of Allylic Transformations on Benzofuran Scaffolds
The allylic group in this compound is a reactive handle for a variety of chemical transformations, most notably allylic oxidation and rearrangements.
Allylic oxidation introduces an oxygen-containing functional group at the carbon atom adjacent to the double bond. This transformation is crucial for the synthesis of various bioactive compounds. nih.gov The mechanism of allylic oxidation can proceed through different pathways depending on the reagents used.
One common mechanism involves the use of chromium-based reagents. iomcworld.com The proposed mechanism suggests the complexation of the chromium reagent with the double bond. Subsequently, the ligand abstracts a hydrogen atom from the allylic position, generating a resonating steroidal radical in the context of steroid chemistry, a principle that can be extended to other allylic systems. An oxo group on the chromium complex then terminates the radical, leading to the oxidized product. iomcworld.com
Another pathway for allylic oxidation involves radical mechanisms, for example, using tert-butyl hydroperoxide (TBHP). iomcworld.com These reactions can be initiated by radicals that lead to the formation of a peroxide at the allylic position, which then degrades to a ketone or hydroxyl group. iomcworld.com Biocatalytic methods using enzymes like P450 monooxygenases also perform allylic oxidation. The mechanism involves an active enzyme species abstracting a hydrogen atom from the substrate to form a radical intermediate, which then reacts to form the hydroxylated product. nih.gov
Claisen rearrangement , as discussed in the context of benzofuran synthesis, is also a key allylic transformation. While the thermal Claisen rearrangement of aryl allyl ethers leads to the formation of the benzofuran ring system, catalyzed versions of this reaction can be used to modify existing benzofuran scaffolds. clockss.orgwikipedia.orgnih.gov For example, zinc triflate has been identified as an effective catalyst for the Claisen rearrangement of O-allyl kojic acid ethers, which share structural similarities with certain benzofuran derivatives. nih.gov The catalyzed reaction proceeds under much milder conditions than the thermal equivalent. nih.gov
The table below details different types of allylic transformations and their mechanistic characteristics.
| Transformation | Reagent/Catalyst | Key Mechanistic Features | Product Type |
| Allylic Oxidation | Chromium reagents | Complexation with double bond, H-abstraction, radical termination | Allylic ketone or alcohol |
| Allylic Oxidation | tert-Butyl hydroperoxide (TBHP) | Radical initiation, peroxide formation, degradation to ketone/alcohol | Allylic ketone or alcohol |
| Allylic Oxidation | P450 monooxygenases | Enzymatic H-abstraction, radical intermediate, hydroxylation | Allylic alcohol |
| Claisen Rearrangement | Heat | chemicalbook.comchemicalbook.com-Sigmatropic rearrangement, concerted mechanism | Rearranged allyl-substituted phenol (B47542) or benzofuran |
| Catalyzed Claisen Rearrangement | Zinc triflate | Lewis acid catalysis, lower activation energy | Rearranged C-allylated product |
Reaction Kinetics and Rate-Limiting Step Analysis
The kinetics of the chemical transformations involving this compound derivatives provide insight into the reaction mechanisms and the factors that control the reaction rates.
For the Claisen rearrangement of allyl aryl ethers , a key step in one of the synthetic routes to benzofurans, kinetic studies have been performed. The thermal rearrangement is a first-order reaction. nih.gov The rate of the reaction is sensitive to the solvent and the presence of substituents on the aromatic ring. For acid-catalyzed Claisen rearrangements in trifluoroacetic acid (TFA), the first-order rate constant increases exponentially with the proportion of TFA in a co-solvent mixture. rsc.org The presence of electron-donating groups on the aryl ring generally accelerates the reaction. rsc.org A significant salt effect and a deuterium (B1214612) solvent kinetic isotope effect have also been observed, suggesting a highly polar transition state. rsc.org
In electrophilic aromatic substitution , the first step, the attack of the electrophile on the aromatic ring to form the sigma complex, is typically the rate-determining step. masterorganicchemistry.com This is because this step disrupts the aromaticity of the ring, leading to a high activation energy. minia.edu.eg The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com
For palladium-catalyzed oxidative cyclization of 2-allylphenols, the reaction rate is influenced by the substituents on the phenol ring. Both electron-donating and electron-withdrawing groups can decrease the reaction rate compared to the unsubstituted 2-allylphenol. sci-hub.se This suggests that the deprotonation of the phenol and the nucleophilicity of the resulting phenolate are both crucial to the reaction rate. sci-hub.se The concentration of the palladium catalyst and the reoxidant also significantly affects the reaction kinetics. sci-hub.se
The table below provides a summary of kinetic data for relevant reaction types.
| Reaction Type | Key Kinetic Findings | Rate-Limiting Step |
| Thermal Claisen Rearrangement | First-order kinetics. nih.gov | Formation of the cyclic transition state. |
| Acid-Catalyzed Claisen Rearrangement | Rate increases with acid concentration; influenced by substituents and salt effects. rsc.org | Formation of the polar transition state. |
| Electrophilic Aromatic Substitution | Second-order kinetics (first order in both aromatic substrate and electrophile). | Formation of the sigma complex (disruption of aromaticity). masterorganicchemistry.com |
| Pd-Catalyzed Oxidative Cyclization | Rate is sensitive to electronic nature of substituents on the phenol ring and catalyst/reoxidant concentration. sci-hub.se | Likely involves either the nucleophilic attack of the phenolate or a step in the palladium catalytic cycle. |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Prop 2 Enyl 1 Benzofuran Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules, including benzofuran (B130515) derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule. For 5-prop-2-enyl-1-benzofuran analogues, ¹H NMR spectra reveal characteristic signals for the protons on the benzofuran core and the allyl substituent. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed map of the proton framework. rsc.org
The protons of the furan (B31954) ring (H-2 and H-3) and the benzene (B151609) ring (H-4, H-6, and H-7) show distinct chemical shifts. oup.com For instance, in substituted benzofurans, the H-2 and H-3 protons typically appear as singlets or doublets depending on the substitution pattern. ekb.eg The protons on the benzene portion of the molecule resonate in the aromatic region, and their specific shifts and coupling patterns are influenced by the position of substituents. oup.comoup.com
The allyl group (prop-2-enyl) gives rise to a characteristic set of signals: a doublet for the methylene (B1212753) (CH₂) group attached to the ring, a multiplet for the methine (CH) proton, and signals for the terminal vinyl (CH₂) protons. thieme-connect.com The precise chemical shifts can be influenced by the electronic environment of the benzofuran ring system. ucl.ac.uk
Interactive Table 1: Typical ¹H NMR Chemical Shifts for Benzofuran Analogues
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | 7.50 - 7.70 | d or s | Position is sensitive to substitution on the furan ring. |
| H-3 | 6.70 - 6.90 | d or s | Position is sensitive to substitution on the furan ring. ekb.eg |
| H-4 / H-6 / H-7 | 7.00 - 7.60 | m, d, s | Aromatic region; shifts depend on the substitution pattern. nih.gov |
| Allyl CH₂ (attached to ring) | ~3.40 | d | |
| Allyl CH | 5.90 - 6.10 | m | |
| Allyl =CH₂ (terminal) | 5.00 - 5.20 | m |
Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound analogues produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. oregonstate.edu
The carbon atoms of the benzofuran core resonate at characteristic chemical shifts. oup.comresearchgate.net The C-2 and C-3 carbons of the furan ring are typically found between 102 and 146 ppm, while the carbons of the benzene ring appear in the 110-155 ppm range. researchgate.net Quaternary carbons, such as C-3a and C-7a, can also be identified. acs.org The carbons of the allyl group have distinct signals in the aliphatic and olefinic regions of the spectrum. thieme-connect.com
Interactive Table 2: Typical ¹³C NMR Chemical Shifts for Benzofuran Analogues
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-2 | 145 - 146 | |
| C-3 | 102 - 107 | |
| C-3a | 127 - 129 | Quaternary carbon. |
| C-4 | 120 - 123 | |
| C-5 | 123 - 125 | |
| C-6 | 124 - 125 | |
| C-7 | 111 - 112 | |
| C-7a | 154 - 155 | Quaternary carbon. |
| Allyl CH₂ (attached to ring) | ~40 | thieme-connect.com |
| Allyl CH | ~137 | |
| Allyl =CH₂ (terminal) | ~115 |
Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns. udel.edu
1H NMR Applications in Structural Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tutorchase.comresearchgate.net For this compound analogues, the IR spectrum provides clear evidence for the key structural components. semanticscholar.org
The presence of the aromatic benzofuran system is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. youtube.com The furan part of the molecule contributes a characteristic C-O-C stretching band, typically observed around 1000-1300 cm⁻¹. The allyl group is identified by the C=C stretching of the double bond around 1640 cm⁻¹ and the C-H stretching of the sp² and sp³ hybridized carbons. mdpi.com
Interactive Table 3: Characteristic IR Absorption Bands for 5-Allylbenzofuran Analogues
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3000 - 3100 | Medium-Weak | Stretch |
| Alkene C-H | 3050 - 3150 | Medium | Stretch |
| Alkane C-H | 2850 - 3000 | Medium | Stretch |
| Aromatic C=C | 1450 - 1600 | Medium-Strong | Stretch |
| Alkene C=C | ~1640 | Medium-Weak | Stretch |
| Benzofuran C-O-C | 1000 - 1300 | Strong | Asymmetric Stretch |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. nih.govresearchgate.net For this compound and its analogues, MS provides the exact molecular mass, which helps in confirming the molecular formula. ekb.egsemanticscholar.org
Upon ionization, the molecular ion ([M]⁺) is formed. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, confirming the elemental composition. researchgate.net The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for benzofuran derivatives involve cleavages of the furan ring and loss of substituents. nih.govtandfonline.com For analogues with an allyl group, a characteristic fragmentation is the loss of the allyl radical, or rearrangements like the McLafferty rearrangement if other functional groups are present. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. researchgate.net The benzofuran core acts as a chromophore, and its UV-Vis spectrum is characterized by electronic transitions within the π-electron system. nii.ac.jprsc.org
The position and intensity of absorption bands are sensitive to the substitution pattern on the benzofuran ring. researchgate.net Typically, benzofuran and its derivatives exhibit strong absorption bands in the UV region, often between 240 and 300 nm. frontiersin.orgnih.gov The presence of the allyl group at the 5-position can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted benzofuran. researchgate.net These spectra are useful for confirming the presence of the conjugated aromatic system. nii.ac.jp
Interactive Table 4: Typical UV-Vis Absorption Maxima (λ_max) for Benzofuran Derivatives
| Compound Type | λ_max (nm) | Solvent | Notes |
| Benzofuran | ~245, ~275, ~282 | Ethanol (B145695) | Shows characteristic fine structure. researchgate.net |
| Substituted Benzofurans | 250 - 320 | Various | λ_max varies with the nature and position of substituents. researchgate.net |
Chiroptical Spectroscopy: Circular Dichroism (CD) Studies
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, many of its natural or synthetic analogues can be, especially if they possess stereogenic centers. nih.gov
For chiral benzofuran derivatives, CD spectroscopy can be used to determine the absolute configuration of stereocenters. mdpi.com The sign and intensity of the Cotton effects in the CD spectrum are related to the spatial arrangement of the atoms in the molecule. For instance, studies on chiral 2,3-dihydrobenzofuran (B1216630) derivatives have established a helicity rule where the conformation of the heterocyclic ring dictates the sign of the CD signal within specific electronic transitions. This technique is crucial for the stereochemical elucidation of complex benzofuran-containing natural products and synthetic molecules. nih.govnih.gov
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For analogues of this compound, this method provides crucial insights into their absolute stereochemistry and the intricate details of their crystal packing, which in turn govern their macroscopic properties.
The determination of absolute configuration is a critical aspect for chiral benzofuran derivatives. Single-crystal X-ray diffraction (XRD) analysis can resolve the spatial arrangement of atoms, allowing for the assignment of stereocenters. mdpi.comnih.gov This is often achieved by analyzing the anomalous scattering of X-rays, with the Flack parameter being a key indicator for a reliable absolute structure determination. nih.govresearchgate.net For instance, the absolute configuration of chiral centers in various benzofuran derivatives, including those with complex side chains, has been successfully established using XRD. mdpi.comnih.govnih.gov In one study on benzofuran derivatives from Cortex Mori Radicis, single-crystal XRD analysis was essential to definitively determine the cis- and trans-conformations of a double bond in the substituent chain, a detail that could not be resolved by NOESY correlations alone. mdpi.com Similarly, the absolute stereochemistry of a hydroxylated benzofuran derivative was confirmed as the S-configuration through analysis of anomalous dispersion data from the XRD experiment. nih.gov
Beyond stereochemistry, X-ray crystallography elucidates the supramolecular architecture, or crystal packing, which is dictated by non-covalent interactions such as hydrogen bonds, π–π stacking, and C–H⋯π interactions. nih.gov In the crystal structure of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, molecules form dimers through N—H⋯O hydrogen bonds, and these dimers are further connected by π–π stacking interactions between the benzene and furan rings. nih.gov The substitution pattern on the benzofuran core can significantly influence these packing motifs. Studies on benzofuranvinyl-substituted benzene derivatives have shown that molecular shape engineers the crystal packing, leading to structures like two-dimensional herringbone motifs or three-dimensional cofacial herringbone structures, which have remarkable effects on the material's optoelectronic properties. rsc.org
| Compound | Crystal System | Space Group | Key Interaction(s) | Source |
|---|---|---|---|---|
| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds, π–π stacking | nih.gov |
| (2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one | Monoclinic | P2₁/c | Intramolecular hydrogen bonding, π–π stacking | |
| A Benzodifuran Derivative | Monoclinic | P1 2/n 1 | π–π stacking in a columnar arrangement | researchgate.net |
Advanced Hyphenated Techniques (e.g., GC-MS) in Complex Mixture Analysis
Advanced hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of this compound analogues within complex matrices. thermofisher.com GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. thermofisher.comchromatographyonline.com
In the analysis of natural products, GC-MS is frequently employed to profile the chemical constituents of essential oils and plant extracts. For example, the essential oil from the roots of Eupatorium cannabinum subsp. corsicum was analyzed by GC and GC-MS, leading to the identification of 106 components, including a benzofuran derivative. nih.gov Similarly, a study on the essential oils from eleven cultivars of woody peony (Paeonia × suffruticosa) used GC-MS and GC-FID to identify 105 compounds, among which was 4,7-dimethylbenzofuran. mdpi.com The technique is sensitive enough to detect compounds even at low concentrations. In a GC-MS analysis of an n-hexane extract of Garcinia kola seeds, Benzofuran-6-ol-3-one, 2-(4-ethoxycarbonyl)benzylidene was identified. researchgate.net
The process involves separating the mixture's components on a GC column; each compound elutes at a specific retention time (RT). thermofisher.com Upon elution, the compound enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. researchgate.net By comparing this spectrum to established libraries, such as the NIST mass spectral library, compounds can be identified with a high degree of confidence. chromatographyonline.com This approach has been used to identify benzofuran in the methanolic seed extract of Origanum vulgare and in emissions from biomass burning. researchgate.netcopernicus.org High-resolution GC-MS systems are particularly powerful for analyzing trace levels of halogenated benzofurans in environmental samples, meeting stringent regulatory requirements. gcms.cz
| Compound | Matrix | Retention Time (min) | Source |
|---|---|---|---|
| Benzofuran | Methanolic seed extract of Origanum vulgare | 6.760 | researchgate.net |
| 4,7-Dimethylbenzofuran | Essential oil of Paeonia × suffruticosa | Not specified | mdpi.com |
| 2-Benzofuran-1,3-dione (Phthalic anhydride) | Pyrolysis of painting sample | 16.40 | |
| 3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran | Ethyl acetate (B1210297) fraction of Coelogyne suaveolens extract | Not specified | nih.gov |
Isotopic Labeling Studies in Mechanistic Spectroscopic Analysis
Isotopic labeling is a powerful tool used to trace the fate of atoms through chemical reactions, providing definitive evidence for proposed reaction mechanisms. In the study of benzofuran analogues, substituting atoms like hydrogen, carbon, or oxygen with their heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁸O) allows researchers to follow the transformation of specific bonds and molecular fragments using spectroscopic techniques, primarily mass spectrometry and NMR spectroscopy.
A key application is in elucidating biosynthetic and synthetic pathways. For instance, to probe the mechanism of a palladium-catalyzed synthesis of 2,3-disubstituted benzofurans, a labeling study using deuterated phenol (B47542) was conducted. researchgate.net By analyzing the position of the deuterium (B1214612) atom in the final product, researchers could confirm the specific C-H bond activation step in the catalytic cycle. Similarly, in a biocatalytic approach to synthesizing 2,3-dihydrobenzofuran scaffolds, isotope labeling experiments were used to rule out a direct carbene C-H insertion mechanism. nih.gov
Kinetic Isotope Effect (KIE) studies are another critical application. By comparing the reaction rates of a normal substrate with its isotopically labeled counterpart, one can determine if the cleavage of the bond to the labeled atom is part of the rate-determining step. In a study of a copper-mediated reaction to form benzothieno[3,2-b]benzofurans, a KIE of 1.1 was observed using a deuterated phenol analogue, indicating that the C-H bond cleavage was not involved in the turnover-limiting step of the reaction. rsc.org Isotopic labeling has also been employed to understand photochemical reaction mechanisms, such as using ¹⁸O-labeled esters to investigate ion pair return during the formation of 2-phenylbenzofuran (B156813). bioone.org Furthermore, deuterium labeling was instrumental in understanding the formation mechanism of an elusive benzofuran impurity during the synthesis of a thyroid hormone receptor antagonist. researchgate.net
| Isotope Used | Compound Class Studied | Purpose of Study | Key Finding | Source |
|---|---|---|---|---|
| ²H (Deuterium) | Phenols for benzofuran synthesis | Elucidate reaction mechanism | Confirmed the specific C-H activation step in a Pd-catalyzed reaction. | researchgate.net |
| ²H (Deuterium) | 2-(benzo[b]thiophen-2-yl)phenols | Kinetic Isotope Effect (KIE) analysis | C-H bond cleavage was not the rate-limiting step in a Cu-mediated cyclization. | rsc.org |
| ²H (Deuterium) | Benzofuran impurity | Understand formation mechanism | Enabled understanding and separation of a key side product. | researchgate.net |
| ¹⁸O | Benzoin esters | Investigate photochemical mechanism | Studied ion pair return during photochemical deprotection leading to benzofuran. | bioone.org |
| ¹²⁵I | Benzofuran derivatives | Develop imaging agents | Synthesized a radioiodinated benzofuran derivative for potential brain imaging. | nih.gov |
Computational Chemistry and Theoretical Modeling of 5 Prop 2 Enyl 1 Benzofuran Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Conformation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. nih.govmdpi.com For many benzofuran (B130515) derivatives, DFT has been applied to calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and vibrational frequencies to understand their reactivity and potential applications. okayama-u.ac.jprsc.org However, there is no specific literature available that reports DFT calculations performed on 5-Prop-2-enyl-1-benzofuran to determine its specific electronic structure or conformational analysis.
Ab Initio Methods in Reactivity Prediction
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are used to predict the reactivity of chemical compounds. nih.gov These methods can provide valuable insights into reaction mechanisms and transition states. researchgate.net A review of the literature indicates that while the reactivity of the general benzofuran scaffold has been explored, researchgate.net specific ab initio studies to predict the reactivity profile of this compound have not been published.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand how a ligand might interact with a protein's active site.
Binding Affinity Predictions
Binding affinity predicts the strength of the interaction between a ligand and its target protein. Numerous studies have performed molecular docking to predict the binding affinities of various benzofuran derivatives against a range of biological targets, including enzymes and receptors. researchgate.netresearchgate.netmdpi.com These studies often report binding energy values in kcal/mol. However, no published data is available that specifically predicts the binding affinity of this compound for any protein target.
Interaction Modes and Hotspot Identification
This analysis identifies the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and the amino acid residues in a protein's binding site. rsc.org While interaction modes have been successfully identified for many biologically active benzofuran compounds, mdpi.comresearchgate.net there are no specific studies detailing the interaction modes or identifying binding hotspots for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models use molecular descriptors to predict the activity of new compounds. QSAR studies have been successfully applied to various series of benzofuran derivatives to guide the design of compounds with enhanced potency for specific targets. nih.gov A search for QSAR models specifically developed for or including this compound did not yield any results.
Correlation of Molecular Structure with Biological Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological effects. nih.gov For the benzofuran scaffold, QSAR models have been developed to predict a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netscilit.comresearchgate.net
Although specific QSAR studies focusing solely on this compound are not extensively documented, the principles are broadly applicable. Such studies on related benzofuran derivatives typically use a variety of molecular descriptors as independent variables to predict a biological activity (e.g., IC₅₀ value) as the dependent variable. nih.gov These descriptors quantify various aspects of the molecule's structure and properties.
Key Molecular Descriptors in QSAR Studies for Benzofuran Derivatives
| Descriptor Type | Examples | Significance |
|---|---|---|
| Physicochemical | LogP (Partition Coefficient), Molar Refractivity (MR), Molecular Weight (MW) | Describes the molecule's hydrophobicity, size, and bulkiness, which influence its absorption, distribution, and metabolism. nih.gov |
| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and connectivity of atoms within the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Relates to the molecule's electronic distribution and its ability to participate in electrostatic or orbital-controlled interactions with biological targets. scholarena.comresearchgate.net |
| Steric/3D | Van der Waals Volume, Surface Area | Describes the molecule's shape and size, which are critical for fitting into the active site of a receptor or enzyme. |
A typical QSAR study involves calculating these descriptors for a series of benzofuran analogues and then using statistical methods, like Multiple Linear Regression (MLR), to generate a predictive equation. nih.govscholarena.com For this compound, the allyl group at the C5 position would significantly influence all classes of descriptors compared to an unsubstituted benzofuran, affecting its predicted biological activity.
Predictive Modeling for Bioactivity Profiles
Predictive modeling extends the principles of QSAR to forecast the full bioactivity profile of a new or un-tested compound. semanticscholar.org By leveraging machine learning algorithms trained on large datasets of known active and inactive compounds, it is possible to build classifier models that predict whether a molecule like this compound is likely to be active against a specific biological target. plos.orgnih.gov
Common machine learning approaches used in bioactivity prediction include:
Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. plos.orgnih.gov
Support Vector Machines (SVM): A classifier that finds the optimal hyperplane that separates data points of different classes in a high-dimensional space. plos.org
Naïve Bayesian (NB) Classifiers: A probabilistic classifier based on applying Bayes' theorem with strong (naïve) independence assumptions between the features. plos.org
These models are trained on databases containing compounds with known antiplasmodial, anticancer, or other activities. researchgate.netplos.org The models learn the chemical features and structural motifs associated with a particular bioactivity. For this compound, its molecular fingerprints and calculated descriptors would be fed into these pre-trained models to generate a prediction of its potential activities. This in silico screening helps prioritize compounds for synthesis and experimental testing, saving significant time and resources. semanticscholar.orgnih.gov
Conformational Analysis and Energy Minimization
The primary sources of flexibility in this compound are the rotations around two key single bonds:
The bond connecting the allyl group to the benzofuran ring (C5-C1').
The bond between the first and second carbon of the allyl chain (C1'-C2').
Energy minimization calculations, typically performed using molecular mechanics or quantum mechanics methods, are used to identify the most stable conformers. lumenlearning.com These calculations estimate the potential energy of different conformers, seeking the lowest energy (most stable) geometries. The stability is influenced by factors like torsional strain (eclipsed vs. staggered arrangements) and steric hindrance between non-bonded atoms. lumenlearning.comwikipedia.org
Potential Conformers of this compound This interactive table outlines the key rotational bonds and the resulting conformational states.
| Rotational Bond | Dihedral Angle | Conformer Type | Relative Energy | Notes |
|---|---|---|---|---|
| C4-C5-C1'-C2' | ~180° | Anti | Low | The allyl chain extends away from the benzofuran ring, minimizing steric clash. |
| C4-C5-C1'-C2' | ~60° / ~300° | Gauche | Higher | The allyl chain is closer to the benzofuran ring, potentially introducing steric interactions. wikipedia.org |
| C5-C1'-C2'=C3' | ~0° | Eclipsed (Syn-periplanar) | High (Transition State) | The C-C single bond and C=C double bond are aligned, leading to maximum torsional strain. wikipedia.org |
The global minimum energy conformation represents the most probable shape of the molecule in a low-energy state. Understanding the landscape of low-energy conformers is crucial, as different conformers may bind to a biological target with varying affinities. nih.gov
Electronic Property Elucidation and Reactivity Descriptors
The chemical reactivity of a molecule can be effectively understood by studying its electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate these properties and derive reactivity descriptors. researchgate.netrsc.org These descriptors help predict how and where a molecule will react.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive. researchgate.net
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Chemical Potential (μ): The tendency of electrons to escape from the system (μ = -(I+A)/2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ²/2η). mdpi.com
Hypothetical Reactivity Descriptors for this compound (Calculated via DFT) This table presents plausible values for the electronic descriptors of the title compound, based on published data for related benzofuran structures. scholarena.comresearchgate.net
| Descriptor | Hypothetical Value (eV) | Interpretation |
|---|---|---|
| E_HOMO | -5.85 | Indicates moderate electron-donating capability. |
| E_LUMO | -1.20 | Indicates moderate electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.65 | Suggests good kinetic stability but also potential for reactivity. |
| Ionization Potential (I) | 5.85 | Energy needed to remove an electron. |
| Electron Affinity (A) | 1.20 | Energy released upon gaining an electron. |
| Chemical Hardness (η) | 2.33 | Indicates a moderately "soft" molecule, implying reactivity. researchgate.net |
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. Regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the furan (B31954) ring and the π-system of the double bond would be expected to be electron-rich sites.
Biological Activity and Mechanistic Insights of 5 Prop 2 Enyl 1 Benzofuran and Its Derivatives
Cellular and Molecular Targets of Benzofuran (B130515) Derivatives
Benzofuran derivatives exert their biological effects by interacting with a variety of cellular and molecular targets. These interactions can lead to the modulation of biochemical pathways involved in cell signaling, gene expression, and metabolic processes. The versatility of the benzofuran structure allows for the synthesis of derivatives with specific affinities for different biological molecules, including enzymes, receptors, and nucleic acids. mdpi.com
Benzofuran derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. Their inhibitory activity is a cornerstone of their therapeutic potential.
One of the primary mechanisms by which benzofuran derivatives exhibit their anticancer effects is through the inhibition of protein kinases. researchgate.net These enzymes are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer. biogecko.co.nz Specific protein kinases targeted by benzofuran derivatives include:
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Certain benzofuran derivatives have been designed to specifically inhibit VEGFR-2 tyrosine kinase, thereby blocking the signaling pathways that lead to angiogenesis. tandfonline.comresearchgate.net For instance, the chalcone (B49325) derivative 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one demonstrated higher anti-VEGFR-2 activity than the reference drug Sorafenib. researchgate.net
PI3K/Akt/mTOR Pathway: This signaling pathway is frequently activated in cancer and plays a central role in cell growth, proliferation, and survival. Benzofuran derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of tumor cell proliferation and the induction of apoptosis. biogecko.co.nz
Other Kinases: Benzofuran-based compounds have also been developed as inhibitors of other kinases involved in cancer, such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net
Beyond cancer, benzofuran derivatives have shown inhibitory activity against other classes of enzymes:
Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of insulin (B600854) and leptin signaling. Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity. nih.gov Ratanhiaphenol III, a benzofuran derivative, has been identified as a PTP1B inhibitor. nih.gov The prop-1-enyl moiety at position 5 of the 2-phenylbenzofuran (B156813) skeleton appears to be a crucial feature for this activity. nih.gov
Nitric Oxide Synthases (NOS): Nω-(2,2,4,6,7-Pentamethyldihydro-benzofuran-5-sulfonyl)-L-arginine allyl ester hydrochloride is a benzofuran derivative used in studies of NOS inhibition, which has implications for cardiovascular diseases.
Glucosamine-6-Phosphate Synthase: This enzyme is a target for antimicrobial agents. Docking studies have suggested that certain 5-phenyl-1-benzofuran-2-yl derivatives can interact with and inhibit GlcN-6-P synthase. researchgate.net
The inhibitory potential of various benzofuran derivatives against different enzymes is summarized in the table below.
| Derivative Class/Compound | Target Enzyme | Biological Implication |
| Chalcone-based benzofurans | VEGFR-2 | Anticancer (inhibition of angiogenesis) |
| General benzofuran derivatives | PI3K/Akt/mTOR pathway | Anticancer (inhibition of cell proliferation and survival) |
| Oxindole-benzofuran hybrids | CDK2/GSK-3β | Anticancer (targeting breast cancer) |
| Ratanhiaphenol III | PTP1B | Antidiabetic and anti-obesity |
| Nω-(2,2,4,6,7-Pentamethyldihydro-benzofuran-5-sulfonyl)-L-arginine allyl ester hydrochloride | Nitric Oxide Synthases (NOS) | Cardiovascular disease research |
| 5-phenyl-1-benzofuran-2-yl derivatives | Glucosamine-6-Phosphate Synthase | Antimicrobial |
This table is generated based on the data from the text.
In addition to enzyme inhibition, benzofuran derivatives can modulate the function of various cellular receptors. This interaction is a key mechanism underlying their diverse pharmacological activities.
Estrogen Receptors (ER): Certain benzofuran derivatives, such as Ebenfuran III, have shown binding affinity for the estrogen receptor and have been evaluated for their potential as Selective Estrogen Receptor Modulators (SERMs). vulcanchem.com This has significant implications for the treatment of hormone-dependent cancers like breast cancer. researchgate.net Furo benzofuran derivatives have also been studied as potential estrogen receptor inhibitors. researchgate.net
Lysophosphatidic Acid Receptor 5 (LPA5): Isoquinolone derivatives containing a benzofuran moiety have been developed as antagonists for the LPA5 receptor. nih.gov Blockade of this G protein-coupled receptor has shown promise in attenuating inflammatory and neuropathic pain, suggesting the potential of these compounds as analgesics. nih.gov
General Receptor Interaction: The ability of benzofuran derivatives to interact with various receptors is a fundamental aspect of their mechanism of action, leading to the modulation of numerous biochemical pathways. Triazole derivatives containing a benzofuran ring are often investigated for their ability to bind to the active sites of receptors, thereby inhibiting their activity. evitachem.com
Benzofuran derivatives have been shown to interact with nucleic acids, which is a significant mechanism contributing to their anticancer and antimicrobial activities. unicas.it These interactions can occur through various modes, leading to the disruption of DNA replication, transcription, and other vital cellular processes.
One of the proposed mechanisms for the anticancer activity of benzofurans is their ability to bind to DNA. unicas.itnih.gov Some benzofuran derivatives act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This intercalation can inhibit the action of enzymes like topoisomerases, which are essential for DNA replication and repair. For instance, certain benzofurans have been shown to inhibit the cleavage of plasmid DNA by endonucleases, similar to the action of the known DNA intercalator daunorubicin. nih.gov
The interaction with nucleic acids is not limited to intercalation. Benzofuran derivatives can also bind to the grooves of the DNA helix or interact with the phosphate (B84403) backbone. These interactions can alter the conformation of DNA, thereby affecting its biological functions. The ability of these compounds to interfere with nucleic acid processes is a key factor in their cytotoxic effects on cancer cells and pathogens. unicas.itnih.gov
Receptor Modulation Mechanisms
Mechanistic Pathways of Bioactivity
The interaction of benzofuran derivatives with their molecular targets triggers a cascade of events within the cell, leading to their observed biological effects. These mechanistic pathways are diverse and depend on the specific structure of the benzofuran derivative and the cellular context.
Benzofuran derivatives exhibit a broad spectrum of antimicrobial activities, and their mechanisms of action are multifaceted. nih.gov
Antibacterial Mechanisms: The antibacterial action of benzofuran derivatives can involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. mdpi.com Some derivatives also inhibit essential bacterial enzymes, such as DNA gyrase and glucosamine-6-phosphate synthase, which are crucial for DNA replication and cell wall synthesis, respectively. researchgate.netsemanticscholar.org The substitution pattern on the benzofuran ring can significantly influence the antibacterial activity and specificity. nih.gov For example, a hydroxyl group at the C-6 position has been found to be important for antibacterial activity. rsc.org
Antifungal Mechanisms: The antifungal activity of benzofuran derivatives is also well-documented. nih.gov Similar to their antibacterial action, they can disrupt the fungal cell membrane. Some compounds have shown potent activity against various fungal pathogens, including Candida albicans and Aspergillus niger. rsc.org The presence of specific substituents can enhance the antifungal potency.
Antiviral Mechanisms: Benzofuran derivatives have also been investigated for their antiviral properties. Chalcone derivatives, which can incorporate a benzofuran moiety, have shown antiviral effects by targeting various viral enzymes and processes. semanticscholar.org For example, they can inhibit the post-entry step of the hepatitis C virus (HCV) life cycle. semanticscholar.org
Antiparasitic Mechanisms: The antiparasitic activity of benzofuran derivatives has also been reported, further highlighting the broad antimicrobial potential of this class of compounds. nih.gov
The antimicrobial efficacy of various benzofuran derivatives is presented in the table below.
| Derivative/Compound | Target Organism(s) | Observed Effect/Mechanism |
| 5-chloro-N-prop-2-enyl-1-benzofuran-2-carboxamide | Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger | Antimicrobial and antifungal activity. |
| Benzofuran derivatives with hydroxyl group at C-6 | Various bacterial strains | Excellent antibacterial activity. nih.govrsc.org |
| Chalcone derivatives | Hepatitis C Virus (HCV) | Inhibition of the post-entry step of viral replication. semanticscholar.org |
| 5-phenyl-1-benzofuran-2-yl derivatives | Bacteria | Inhibition of GlcN-6-P synthase. researchgate.net |
This table is generated based on the data from the text.
The anticancer activity of benzofuran derivatives is mediated through a variety of complex mechanisms that ultimately lead to the inhibition of cancer cell growth and proliferation. biogecko.co.nz
Apoptosis Induction: A primary mechanism by which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.netnih.gov This can be triggered through the activation of caspase pathways, which are a family of proteases that execute the apoptotic process. nih.gov Some benzofuran derivatives have been shown to increase the activity of caspases 3/7 in cancer cells. nih.govmdpi.com The induction of apoptosis can also be mediated by the upregulation of pro-apoptotic proteins like p53. frontiersin.org
VEGFR-2 Inhibition: As previously mentioned, the inhibition of VEGFR-2 is a key anti-angiogenic mechanism of certain benzofuran derivatives. tandfonline.comresearchgate.net By blocking the formation of new blood vessels, these compounds can starve tumors of the nutrients and oxygen they need to grow.
PI3K Inhibition: The inhibition of the PI3K/Akt/mTOR signaling pathway is another important anticancer mechanism. biogecko.co.nz By blocking this pathway, benzofuran derivatives can halt cell cycle progression, inhibit cell growth, and promote apoptosis.
Cell Cycle Interference: Benzofuran derivatives can interfere with the cell cycle, causing arrest at specific phases, such as the G2/M phase. mdpi.comrsc.org This prevents cancer cells from dividing and proliferating. The molecular target for some of these derivatives is tubulin, a key component of the mitotic spindle. mdpi.comresearchgate.netmdpi.com By inhibiting tubulin polymerization, these compounds can disrupt mitosis and lead to cell cycle arrest and apoptosis. mdpi.commdpi.com
The diverse anticancer mechanisms of benzofuran derivatives make them promising candidates for the development of novel cancer therapies. biogecko.co.nztandfonline.com
Antioxidant Action Mechanisms (e.g., ROS/RNS Inhibition, Electron Transfer, H+-Transfer)
Benzofuran derivatives are recognized for their antioxidant properties, which are largely attributed to their chemical structure and ability to interfere with oxidative processes. The antioxidant action of these compounds, including derivatives of 5-prop-2-enyl-1-benzofuran, involves several key mechanisms such as the inhibition of reactive oxygen species (ROS) and reactive nitrogen species (RNS), electron transfer (ET), and hydrogen atom transfer (HAT).
The capacity of benzofurans to act as antioxidants often stems from their ability to scavenge free radicals. This process helps to terminate the chain reactions that lead to cellular damage. Phenolic benzofurans, for instance, can donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and forming a stable phenoxy radical. This hydrogen atom transfer (HAT) mechanism is a primary pathway for antioxidant activity. The stability of the resulting antioxidant radical is crucial, and in many benzofuran structures, this is achieved through resonance delocalization across the aromatic system.
Another significant mechanism is single electron transfer (ET), where the benzofuran derivative donates an electron to a free radical, converting it into a more stable anion. The efficiency of both HAT and ET mechanisms is influenced by the specific substituents on the benzofuran ring system. nih.gov The presence of hydroxyl groups, particularly, enhances the antioxidant potential. nih.gov
Anti-inflammatory Mechanisms
The benzofuran scaffold is a core component of many compounds exhibiting significant anti-inflammatory activity. rsc.orgsioc-journal.cn The mechanisms underlying these effects are multifaceted, primarily involving the modulation of key inflammatory pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). mdpi.com Derivatives of this compound are implicated in these activities through their influence on the production of inflammatory mediators.
A primary anti-inflammatory mechanism of benzofuran derivatives is the inhibition of nitric oxide (NO) production. researchgate.net Excessive NO, generated by inducible nitric oxide synthase (iNOS), is a hallmark of inflammatory conditions. Studies on alkyl-benzofuran dimers have demonstrated a dose-dependent suppression of LPS-induced NO production and a corresponding decrease in the expression of iNOS. nih.gov This is often achieved by inhibiting the NF-κB signaling pathway, which is a critical regulator of iNOS gene expression. nih.gov For instance, certain benzofuran derivatives prevent the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the inflammatory cascade. researchgate.netnih.gov
In addition to NO suppression, benzofuran derivatives can inhibit the activity and expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory process responsible for the synthesis of prostaglandins. mdpi.com The anti-inflammatory profile is further enhanced by the ability of these compounds to reduce the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). sioc-journal.cnmdpi.com By targeting these multiple, interconnected pathways, benzofuran derivatives can exert potent and broad-spectrum anti-inflammatory effects.
Neuroprotective Mechanisms
Benzofuran derivatives have emerged as promising agents for neuroprotection, with their activity linked to multiple mechanisms relevant to the pathology of neurodegenerative diseases like Alzheimer's. frontiersin.org Chemical substitutions at various positions on the benzofuran ring, including position 5, have been shown to yield compounds with significant neuroactive properties. frontiersin.org
One of the key neuroprotective mechanisms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, a common therapeutic strategy for Alzheimer's disease. ijpsonline.com
Another critical mechanism is the modulation of amyloid-beta (Aβ) peptide aggregation. ijpsonline.com The accumulation of Aβ plaques is a central event in Alzheimer's pathology. Certain 2-arylbenzofuran derivatives have demonstrated an ability to interfere with Aβ oligomer formation, which is considered a primary neurotoxic species. ijpsonline.com
Furthermore, benzofuran derivatives can protect neurons from excitotoxicity, a process of neuronal damage caused by the overactivation of glutamate (B1630785) receptors. Studies on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown considerable protection against NMDA-induced excitotoxic neuronal cell damage. researchgate.net The antioxidant properties of benzofurans also contribute to their neuroprotective profile by mitigating oxidative stress, a common factor in neurodegenerative disorders. researchgate.net The ability to modulate multiple targets, including cholinesterase inhibition, anti-amyloid aggregation, and anti-inflammatory effects, makes benzofuran derivatives a versatile scaffold for the development of neuroprotective drugs. ijpsonline.com
Antidiabetic Mechanisms (e.g., Glucose Uptake Stimulation)
The benzofuran framework is a key structural feature in various compounds investigated for their antidiabetic potential. A significant mechanism through which these derivatives exert their effects is the stimulation of glucose uptake in peripheral tissues, particularly skeletal muscle, which is crucial for maintaining glucose homeostasis. researchgate.netnih.govnih.gov
Several studies have highlighted the ability of benzofuran derivatives to enhance insulin-stimulated glucose uptake. For example, a series of benzofuran-based chromenochalcones were shown to significantly increase glucose uptake in L-6 skeletal muscle cells. nih.gov In this cell line, certain derivatives, such as one featuring a C-2'-hydroxyl group, increased glucose uptake by up to 249% at a 10 μM concentration. nih.gov
The underlying molecular mechanism often involves the activation of key components of the insulin signaling pathway. Research on alkyl-benzofuran dimers isolated from Eupatorium chinense revealed that these compounds enhance insulin-mediated glucose uptake by activating the insulin receptor substrate 1 (IRS-1), protein kinase B (Akt), and glycogen synthase kinase-3β (GSK-3β) signaling cascade. researchgate.netnih.gov This activation leads to the enhanced translocation of the GLUT4 glucose transporter to the cell membrane, facilitating the entry of glucose into the cells. researchgate.net By improving insulin sensitivity in tissues like skeletal muscle, these benzofuran derivatives can help lower blood glucose levels, making them promising candidates for the management of type 2 diabetes. researchgate.net
Table 1: Effect of Benzofuran-Based Chromenochalcones on Glucose Uptake in L6 GLUT4myc Myotubes
| Compound | Concentration (µM) | Glucose Uptake (% Increase) | Reference |
|---|---|---|---|
| 16 | 10 | 109.5% | nih.gov |
| 18 | 5 | 96.0% | nih.gov |
| 18 | 10 | 161.5% | nih.gov |
| 21 | 5 | 73.5% | nih.gov |
| 21 | 10 | 188.0% | nih.gov |
| 22 | 5 | 93.0% | nih.gov |
| 22 | 10 | 220.5% | nih.gov |
| 24 | 5 | 82.0% | nih.gov |
| 24 | 10 | 249.0% | nih.gov |
Other Enzyme Inhibition (e.g., Carbonic Anhydrase, Chorismate Mutase, PTP1B Phosphatase, Alpha-Glucosidase)
Derivatives of this compound belong to a class of compounds known to inhibit a wide array of enzymes, highlighting their therapeutic potential across different diseases.
Carbonic Anhydrase (CA) Inhibition : Benzofuran-based sulfonamides and carboxylic acids have been identified as potent inhibitors of carbonic anhydrase isoforms. nih.govresearchgate.nettandfonline.comacs.org These compounds show particular efficacy against the tumor-associated isoforms hCA IX and XII, which are involved in pH regulation in cancer cells. tandfonline.comacs.orgnih.gov For instance, certain benzofuran-based carboxylic acids inhibit hCA IX at submicromolar concentrations, with Kᵢ values as low as 0.56 µM. nih.gov
Chorismate Mutase (CM) Inhibition : Benzofuran derivatives have been investigated as inhibitors of chorismate mutase, an essential enzyme in the shikimate pathway of bacteria like Mycobacterium tuberculosis. acs.orgnih.gov Specifically, 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives have shown encouraging in vitro inhibition of CM (64-65% at 30 µM), marking them as potential leads for new antitubercular agents. researchgate.netrsc.org
PTP1B Phosphatase Inhibition : Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling, and its inhibition is a key strategy for treating type 2 diabetes. Benzofuran derivatives, including 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, are effective PTP1B inhibitors. mdpi.comresearchgate.netacs.org Kinetic studies have shown that these compounds can act as competitive or mixed-type inhibitors, effectively enhancing insulin sensitivity. mdpi.comnih.gov
Alpha-Glucosidase Inhibition : Alpha-glucosidase inhibitors delay carbohydrate digestion and glucose absorption, aiding in the management of type 2 diabetes. Numerous benzofuran derivatives, particularly those hybridized with moieties like oxadiazole, pyrazole, or pyridazine, have demonstrated potent α-glucosidase inhibitory activity. rsc.orgtandfonline.comnih.gov Many of these synthesized compounds exhibit significantly lower IC₅₀ values (e.g., 13.0 ± 1.5 µM) compared to the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 12.0 µM), indicating much higher potency. researchgate.netdntb.gov.uanih.gov
Table 2: Enzyme Inhibitory Activities of Selected Benzofuran Derivatives
| Enzyme Target | Derivative Class | Example IC₅₀ / Kᵢ Value | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX | Benzofuran-based carboxylic acids | Kᵢ = 0.56 µM | nih.gov |
| Chorismate Mutase | 3-(Benzofuran-2-ylmethyl)triazinones | 64-65% inhibition at 30 µM | nih.govresearchgate.net |
| PTP1B Phosphatase | 5-Acetyl-2-(4-fluorophenyl)-6-hydroxybenzofuran | IC₅₀ = 11.08 ± 0.65 µM | mdpi.com |
| Alpha-Glucosidase | Benzofuran-1,3,4-oxadiazole-triazole-acetamide | IC₅₀ = 13.0 ± 1.5 µM | researchgate.net |
Structure-Activity Relationship (SAR) Studies
The biological potency of benzofuran derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents and their positions on the benzofuran ring influence various biological activities. rsc.orgnih.gov
Preliminary SAR studies have indicated that substitutions at the C-2 and C-3 positions of the benzofuran ring are critical for cytotoxic and neuroactive properties. frontiersin.org For instance, the introduction of an ester group or a heterocyclic ring at the C-2 position has been shown to be a key determinant for cytotoxic activity. rsc.org In the context of neuroprotection, chemical modifications at positions 2, 3, and 5 are known to yield compounds with significant neuroactivity. frontiersin.org
The nature and position of substituents on the benzofuran core and any attached aryl rings play a pivotal role in defining the potency and selectivity of these compounds.
Influence of Substituent Effects on Biological Potency
The specific nature and location of substituents on the benzofuran scaffold profoundly dictate the biological potency and selectivity of the resulting derivatives.
Substitution at Position 5 : The substitution at the C-5 position of the benzofuran ring is closely associated with several biological activities. For antibacterial action, the presence of hydroxyl, halogen, or amino groups at this position is significant. rsc.org Studies on neuroprotective agents have also highlighted that modifications at the C-5 position can lead to compounds with notable neuroactivity. frontiersin.org In the case of PTP1B inhibitors, 5-acetyl-2-aryl-6-hydroxybenzo[b]furans have been synthesized, where the ortho-hydroxyacetyl group on the benzofuran scaffold plays a key role in the inhibitory activity. mdpi.com
Substitution on the 2-Aryl Ring : For 2-arylbenzofuran derivatives, the substitution pattern on the phenyl ring at position 2 is a critical determinant of activity, especially for α-glucosidase and PTP1B inhibition. mdpi.com Generally, the presence of a halogen atom at the para-position of the 2-phenyl ring is preferred over a meta-position for enhanced biological activity. mdpi.com
Halogenation : The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) into the benzofuran structure often leads to a significant increase in biological potency. This is particularly evident in anticancer and anti-inflammatory activities. nih.gov The ability of halogens to form halogen bonds can improve the binding affinity of the compound to its target enzyme or receptor. mdpi.com
Hydroxyl and Alkoxy Groups : The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are crucial for antioxidant and anti-inflammatory activities. Phenolic hydroxyl groups are key to the radical scavenging ability of these compounds. researchgate.net
These SAR insights are crucial for the rational design of new benzofuran derivatives with optimized potency and selectivity for specific therapeutic targets.
Positional Isomerism and Stereochemical Impact on Activity
The substitution pattern and three-dimensional arrangement of atoms in this compound derivatives are critical determinants of their biological activity. Variations in the position of functional groups (positional isomerism) and their spatial orientation (stereochemistry) can lead to significant differences in efficacy and mechanism of action by altering the molecule's interaction with biological targets. nih.govgardp.org
Positional Isomerism and Structure-Activity Relationships
The location of substituents on the benzofuran scaffold profoundly influences the molecule's biological profile. Research has consistently shown that even minor shifts in the placement of a functional group can dramatically alter the compound's activity. nih.gov For instance, studies on various benzofuran derivatives have indicated that substitutions at the C-3 and C-6 positions can significantly affect antibacterial activity and strain specificity. nih.gov
A compelling example illustrating the impact of positional isomerism is seen in the comparative antioxidant studies of Moracin C and its isomer, Iso-moracin C. nih.govresearchgate.net These two natural 2-phenyl-benzofuran derivatives are structurally identical except for the position of the carbon-carbon double bond within a side chain. researchgate.net In Iso-moracin C, the double bond is in conjugation with the phenyl ring, a feature absent in Moracin C. researchgate.net This seemingly minor structural variance results in a marked difference in their antioxidant capabilities.
Experimental assays demonstrate that Iso-moracin C possesses significantly higher antioxidant activity than Moracin C. nih.govresearchgate.net The enhanced potency is attributed to the conjugated double bond, which facilitates electron transfer (ET) and hydrogen ion (H⁺) transfer, two key mechanisms in redox-related antioxidant activity. nih.gov
| Antioxidant Assay | Moracin C (IC50 in µM) | Iso-moracin C (IC50 in µM) |
|---|---|---|
| CUPRAC (Cupric Reducing Antioxidant Capacity) | 15.4 | 9.8 |
| DPPH• scavenging | 20.3 | 14.6 |
| ABTS•+ scavenging | 8.8 | 5.5 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for Moracin C and Iso-moracin C across different antioxidant assays, highlighting the superior performance of Iso-moracin C. Data sourced from Li, et al. (2018). nih.gov
Further research into 5-arylbenzofuran neolignans revealed that the reduction of the allyl group in certain derivatives made little difference to their cytotoxic activity, suggesting that for some biological actions, the presence of the substituent is more critical than the double bond itself. rsc.org However, the same study underscored the essential role of a phenolic hydroxyl group for cytotoxicity, further emphasizing the importance of specific functional group positioning. rsc.org
Stereochemical Impact on Activity
The stereochemistry of a molecule, which describes the 3D arrangement of its atoms, is another crucial factor governing its interaction with chiral biological entities like enzymes and receptors.
The natural product Buddlenol B, a complex benzofuran derivative, exemplifies the importance of stereochemical configuration. Its specific biological properties are influenced by distinct stereochemical features, including a threo-configuration within its molecular framework and an (E)-configuration of its propenyl side chain. This precise geometric arrangement distinguishes Buddlenol B from related compounds and is integral to its molecular conformation and interaction with biological targets.
In other classes of compounds, stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can exhibit vastly different biological effects. For instance, the stereoisomers sennoside A and sennoside B show differing pharmacological profiles. tubitak.gov.tr While specific stereoisomeric studies on this compound are less common in the literature, the principles remain universally applicable. The spatial orientation of the prop-2-enyl group and other substituents can dictate how the molecule fits into a binding pocket, potentially leading to one stereoisomer being highly active while another is inactive.
The synthesis of an (E)-allyl alcohol derivative at position 5 of a benzofuran core resulted in a compound with higher cytotoxic potency against several cancer cell lines compared to a similar analog with a different substituent at the same position. mdpi.com This highlights that both the nature and the stereochemical configuration of the substituent at a specific position are vital for tuning the biological activity of benzofuran derivatives.
Applications in Advanced Materials Science and Polymer Chemistry
Benzofuran (B130515) Derivatives as Building Blocks for Novel Materials
The benzofuran scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, provides a unique combination of properties that are advantageous for materials development. chemscene.comnih.gov Its planar, aromatic structure facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductors. nih.gov The oxygen-containing furan ring enhances solubility and modifies the electronic properties compared to its all-carbon or sulfur-containing analogues, increasing the ionization potential and improving environmental stability. alfa-chemistry.comsemanticscholar.org
Researchers utilize benzofuran derivatives as fundamental building blocks to construct more complex functional molecules. semanticscholar.orgthieme-connect.comnih.gov Strategies often involve transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling or cyclization of substituted phenols, to create larger conjugated systems. semanticscholar.orgnumberanalytics.com These methods allow for the precise tuning of the material's optical and electronic properties by attaching various functional groups to the benzofuran core. chemscene.com The resulting materials, including oligomers and polymers, have shown potential in a range of applications, from energy storage to catalysis. numberanalytics.com For example, ferrocene-benzofuran hybrids have been synthesized, combining the electrochemical properties of ferrocene (B1249389) with the structural benefits of the benzofuran core. mdpi.com
Optoelectronic Applications
Benzofuran derivatives are extensively studied for their optoelectronic properties, owing to their high fluorescence, thermal stability, and charge-carrying capabilities. alfa-chemistry.commdpi.com The ability to engineer their molecular structure allows for the tuning of their emission wavelengths and charge transport characteristics, making them suitable for various electronic devices that interact with light. rsc.orgacs.org
Field-Effect Transistors
Organic field-effect transistors (OFETs) are a key application for benzofuran-based materials. alfa-chemistry.comnih.gov The rigid, planar structure of the benzofuran unit promotes ordered molecular packing in thin films, which is essential for efficient charge transport. nih.gov Thiophene-containing benzofuran derivatives, such as benzothieno[3,2-b]benzofuran (BTBF), have been investigated as p-type semiconductors in OFETs. nih.govacs.org
In one study, oligomers featuring a central furan or thiophene (B33073) unit end-capped with benzofuran moieties were synthesized and tested in OFETs. researchgate.net Derivatives with thiophene or bithiophene cores exhibited p-type transistor activity with charge carrier mobilities reaching up to approximately 1x10⁻² cm² V⁻¹ s⁻¹. researchgate.net Another multifunctional semiconductor, 2,7-diphenylbenzo researchgate.netacs.orgthieno[3,2-b]benzofuran (BTBF-DPh), demonstrated a carrier mobility of 0.181 cm² V⁻¹ s⁻¹ in OFETs, a performance level comparable to many thiophene-based materials. nih.gov
Table 1: Performance of Benzofuran Derivatives in Organic Field-Effect Transistors (OFETs)
| Compound/Material | Mobility (μ) [cm² V⁻¹ s⁻¹] | Device Type | Reference |
| Thiophene/Bithiophene-core oligomers with benzofuran end-caps | ~1.0 x 10⁻² | OFET | researchgate.net |
| 2,7-diphenylbenzo researchgate.netacs.orgthieno[3,2-b]benzofuran (BTBF-DPh) | 0.181 | OFET | nih.gov |
Photoelectronic Devices
Beyond transistors, benzofuran derivatives are utilized in other photoelectronic devices where light and electricity are interconverted. nih.govacs.org Organic phototransistors (OPTs), for instance, leverage the light-sensing capabilities of these materials. A device based on the multifunctional BTBF-DPh derivative exhibited high responsivity and detectivity, with a responsivity of 2.07 × 10³ A W⁻¹ and a detectivity of 5.6 × 10¹⁵ Jones. nih.gov This performance highlights the potential of benzofuran-based semiconductors for creating highly sensitive light detectors. nih.gov The development of materials that are highly emissive in the solid state is crucial for these applications. nih.gov
Electroluminescent Materials
Benzofuran derivatives are promising candidates for electroluminescent materials, particularly for use in organic light-emitting diodes (OLEDs). alfa-chemistry.comnih.gov Their intrinsic fluorescence, especially in the blue region of the spectrum, addresses a critical need in display and lighting technology. mdpi.comacs.org
Researchers have synthesized various benzofuran structures to optimize their light-emitting properties. Linear benzofuran trimers have been shown to emit blue light in OLEDs. nih.gov By adding bulky substituents like tert-butyl groups, aggregation in the solid state can be prevented, which helps maintain the blue emission. nih.gov Bis-benzo[b]furan derivatives have also been developed as highly efficient blue-light emitters, with one device achieving a brightness of 53,430 cd/m² and a maximum external quantum efficiency (EQE) of 3.75%. acs.org
More complex, fused systems have also been created. Benzo researchgate.netacs.orgthieno-S,S-dioxide-[3,2-b]benzofurans (BTOBFs) were developed as blue-to-green emitters, achieving EQEs up to 6.49% with low turn-on voltages. rsc.org Additionally, iridium complexes incorporating benzofuran-isoquinoline ligands have been synthesized as red phosphorescent emitters, reaching an EQE of 14.1%. sioc-journal.cn
Table 2: Performance of Benzofuran-Based Electroluminescent Materials in OLEDs
| Material Class/Compound | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Brightness [cd/m²] | Reference |
| Bis-benzo[b]furan derivative | Blue | 3.75% | 53,430 | acs.org |
| 2-TPA-BTOBF | Green | 6.49% | Not Specified | rsc.org |
| Red-emitting Iridium Complex | Red | 14.1% | Not Specified | sioc-journal.cn |
| 2,7-diphenylbenzo researchgate.netacs.orgthieno[3,2-b]benzofuran (BTBF-DPh) | Blue | 4.23% | Not Specified | nih.gov |
Photovoltaic Applications: Organic Solar Cells
The tunable electronic properties of benzofuran derivatives make them suitable for use in organic solar cells (OSCs). bohrium.com They have been incorporated into both electron donor and electron acceptor materials in the bulk heterojunction active layer of OSCs. acs.orgnih.gov
A significant breakthrough came with the development of a benzofuran-derived fulleropyrrolidine (FB-C60) as an electron acceptor. acs.org When blended with the polymer donor PTB7-Th, the resulting solar cell achieved a power conversion efficiency (PCE) of 9.6%. This device also showed a high open-circuit voltage (Voc) of 0.83 V and an excellent electron mobility of 1.2 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org
Benzofuran units have also been fused into larger molecular structures for non-fullerene acceptors. Planar perylenediimide (PDI) dimers fused with benzofuran units were designed to create acceptors with high-lying LUMO energy levels. nih.govacs.org One such acceptor, when paired with the polymer donor PBDB-T, yielded a solar cell with a high Voc of over 1.0 V and a PCE of 6.33%. acs.org
Furthermore, benzofuran has been integrated into the backbone of polymer donors. Polymers based on thieno[2,3-f]benzofuran (TBF) units have been synthesized and used in non-fullerene OSCs. rsc.org A device using the polymer PTBFEH-BDD as the donor and the well-known acceptor ITIC achieved a PCE of 11.13%, demonstrating that TBF-based polymers are strong candidates for high-efficiency solar cells. rsc.org
Table 3: Performance of Benzofuran Derivatives in Organic Solar Cells (OSCs)
| Donor/Acceptor Material | Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) [V] | Reference |
| PTB7-Th / FB-C60 | Acceptor | 9.6% | 0.83 | acs.org |
| PBDB-T / F-FDI₂ (Benzofuran-fused PDI dimer) | Acceptor | 6.33% | >1.0 | acs.org |
| PTBFEH-BDD (TBF-based polymer) / ITIC | Donor | 11.13% | 0.893 | rsc.org |
Polymer Synthesis and Functionalization
Benzofuran and its derivatives are valuable monomers for polymer synthesis. The parent compound, benzofuran, can undergo cationic polymerization to produce polybenzofuran (PBF), a rigid polymer with a high glass-transition temperature and optical transparency. acs.orgnih.gov Recent advances have enabled the synthesis of optically active, or chiral, polybenzofuran with controlled molecular weights through asymmetric cationic polymerization. acs.orgacs.org This level of control opens up possibilities for creating advanced polymer structures, such as block copolymers with distinct chiral segments. acs.org
The specific compound 5-prop-2-enyl-1-benzofuran features an allyl group (-CH₂-CH=CH₂), which is a well-known functional handle for polymerization and polymer modification. The double bond in the allyl group can participate in various polymerization reactions, including radical polymerization, metathesis (such as Ring-Opening Metathesis Polymerization or ROMP, if part of a cyclic system), and addition reactions. The Claisen rearrangement of allyl aryl ethers (a precursor to some benzofurans) to form ortho-allyl phenols is a key step in certain synthetic routes. lbp.world
Furthermore, a "monomer-polymer-monomer" (MPM) strategy has been developed for functionalizing the benzene ring of benzofuran. researchgate.netresearchgate.net In this approach, benzofuran is first polymerized to form soluble polybenzofuran. The polymer then undergoes an electrophilic aromatic substitution reaction, which selectively installs functional groups at the 5-position. Finally, the functionalized polymer is thermally depolymerized to yield 5-substituted benzofuran monomers. researchgate.net This innovative method provides a route to create a variety of functionalized benzofuran monomers that would be difficult to synthesize directly, which can then be used to build new polymers and materials.
Incorporating Benzofuran Moieties into Polymer Backbones
The direct polymerization of benzofuran and its derivatives is a primary method for embedding the heterocyclic ring system into the main chain of a polymer. This approach creates polymers with a rigid backbone, high glass-transition temperatures (Tg), and high transparency, making them suitable for applications such as transparent thermoplastics. nih.govacs.org
One of the principal methods for achieving this is through the cationic polymerization of the benzofuran monomer itself. nih.gov Benzofuran can be considered a prochiral, 1,2-disubstituted cyclic olefin containing both vinyl ether and styrene-like structural elements, which allows it to undergo cationic polymerization readily. nih.govacs.org Research dating back to the 1960s demonstrated the synthesis of optically active polymers through the cationic polymerization of benzofuran using aluminum-based catalysts and chiral co-catalysts. nih.gov This optical activity arises from the main chain's configurational chirality, as an ideal diisotactic poly(benzofuran) structure lacks a mirror plane. nih.gov
Modern advancements have focused on achieving greater control over the polymerization process. The use of thioether-based reversible chain-transfer agents in conjunction with chiral β-amino acid derivatives and aluminum chloride (AlCl₃) as a catalyst allows for a controlled, asymmetric cationic polymerization. nih.gov This method provides dual control over both the molecular weight and the optical activity of the resulting poly(benzofuran). nih.gov The process is characterized as a moderately living cationic polymerization, where the molecular weight and specific optical rotation increase with monomer conversion. acs.org A comprehensive analysis of the products from this controlled polymerization has revealed that the optical activity originates from a highly selective threo-diisotactic structure. nih.gov
Table 1: Asymmetric Cationic Polymerization of Benzofuran with Chiral Additives This table summarizes the results of asymmetric cationic polymerization of benzofuran (BzF) using AlCl₃ and various chiral additives, highlighting the impact of the additive's structure on the resulting polymer's optical activity.
| Entry | Chiral Additive | Polymer Yield (%) | Specific Optical Rotation [α]D (deg) |
| 1 | (S)-β-Phenylalanine | 89 | +16.0 |
| 2 | (S)-N-Boc-β-phenylalanine ((S)-2a) | 85 | +52.7 |
| 3 | (S)-N-Pivaloyl-β-phenylalanine ((S)-2d) | 82 | +93.4 |
| 4 | (S)-β-Phenylalanine methyl ester | 91 | -1.2 |
Data sourced from studies on asymmetric cationic polymerization. nih.govacs.org
Beyond direct polymerization of the parent benzofuran, other synthetic routes can produce polymers with benzofuran units in the main chain. For instance, alkyne polyannulation reactions of diphenol derivatives with internal diynes, catalyzed by palladium complexes, can yield high-molecular-weight polymers incorporating benzofuran moieties. researchgate.net These polymers exhibit excellent thermal stability, with 5% weight loss occurring at temperatures up to 376 °C, and demonstrate good film-forming capabilities with high refractive indices. researchgate.net
Functionalized Pendant Groups in Polymers
An alternative strategy for utilizing this compound in polymer science involves leveraging its prop-2-enyl (allyl) group. In this approach, the allyl group acts as the polymerizable moiety, while the benzofuran ring remains as a functional pendant group attached to the main polymer chain. This method allows for the synthesis of polymers that combine the properties of a flexible polymer backbone (e.g., a polyolefin) with the specific chemical and physical characteristics of the benzofuran substituent.
The polymerization of monomers containing allyl groups can be achieved through several mechanisms, including radical polymerization and coordination-insertion polymerization. libretexts.orgrsc.org In a typical radical polymerization, an initiator like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) would be used to generate radicals that attack the double bond of the allyl group on this compound, initiating a chain-growth process. libretexts.org The resulting polymer would feature a polyethylene-type backbone with a benzofuran ring attached to every other carbon atom.
Research into the polymerization of analogous structures supports this approach. For example, monomers containing a benzofuran unit and a more reactive polymerizable group, such as a methacrylate, have been synthesized. The subsequent free radical polymerization of 7-methoxy-2-acetyl benzofuryl methylmethacrylate with an initiator like AIBN successfully produced copolymers with pendant benzofuran groups. researchgate.net Similarly, the polymerization of polar allylbenzene (B44316) monomers has been achieved using phosphine-sulfonate Pd(II) catalysts. rsc.org These studies demonstrate that the presence of an aromatic system, such as in this compound, is compatible with the polymerization of an attached allyl group, and the polarity of the benzofuran ether linkage can influence catalytic activity. rsc.org
The attachment of functional pendant groups to a polymer backbone is a widely used strategy to create materials with novel properties. mdpi.com By using this compound as a monomer, the resulting polymer gains the inherent properties of the benzofuran moiety, which could be exploited for applications in advanced coatings, specialty films, or materials with unique optical or electronic properties.
Table 2: Polymerization Methods for Monomers with Functional Pendant Groups This table provides examples of polymerization techniques used for monomers where a functional group is attached as a pendant to the resulting polymer chain, analogous to the expected polymerization of this compound.
| Monomer Type | Functional Pendant Group | Polymerization Method | Resulting Polymer Architecture | Reference |
| Allylbenzene derivatives | Substituted Phenyl | Coordination-Insertion Polymerization | Polyolefin with pendant phenyl groups | rsc.org |
| Acryloyloxy-coumarin | Coumarin (B35378) | Free Radical Polymerization | Polyacrylate with pendant coumarin groups | mdpi.com |
| Benzofuryl methacrylate | Benzofuran | Free Radical Polymerization | Polymethacrylate with pendant benzofuran groups | researchgate.net |
| This compound | Benzofuran | Radical or Coordination Polymerization (Predicted) | Polyolefin with pendant benzofuran groups |
Future Research Directions and Translational Perspectives for 5 Prop 2 Enyl 1 Benzofuran Studies
Emerging Synthetic Methodologies
The development of efficient and sustainable synthetic routes is fundamental to advancing the study of 5-prop-2-enyl-1-benzofuran and its analogues. kuleuven.be Modern organic synthesis is increasingly focused on methodologies that offer high atom economy, reduced environmental impact, and novel pathways to complex molecules.
Recent advancements have highlighted several promising strategies. For instance, palladium-catalyzed reactions have proven effective for the synthesis of related benzofuran (B130515) structures. A ligand-free, palladium-catalyzed decarboxylative allylation and nucleophilic cyclization relay has been reported for the synthesis of 3-allylbenzofurans. nih.govacs.org This method demonstrates the potential for creating diverse oxa-heterocycle frameworks through the catalytic difunctionalization of internal alkynes under mild, air-tolerant conditions. nih.gov Another approach involves the palladium-catalyzed synthesis of 2-allylbenzofuran derivatives from 2-((trimethylsilyl)ethynyl)arenes.
Furthermore, microwave-promoted tandem Claisen-rearrangement/5-endo-dig cyclization of ortho-allyloxy alkinyl benzenes presents a rapid and efficient route to 7-allyl-substituted benzofurans. researchgate.net The exploration of transition-metal-catalyzed C-H bond functionalization also offers a powerful tool for the direct and selective introduction of substituents onto the benzofuran core. mdpi.com For example, rhodium-catalyzed C-H annulation reactions have been utilized to construct complex heterocyclic systems. mdpi.com
Future efforts should focus on expanding the scope of these and other emerging methodologies, such as those utilizing copper-promoted reactions and domino processes, to enable the synthesis of a wider array of this compound derivatives with diverse substitution patterns. mdpi.comacs.org The development of enantioselective synthetic methods, like the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), will be crucial for accessing chiral benzofuran derivatives and investigating their stereospecific biological activities. ucd.ie
Advanced Spectroscopic and Computational Integration
A synergistic approach combining advanced spectroscopic techniques and computational modeling is essential for a deep understanding of the structure, properties, and interactions of this compound derivatives. elsevier.comnumberanalytics.comdcu.ie
Spectroscopic Characterization:
Detailed structural elucidation relies on a suite of spectroscopic methods. universalclass.comorgchemboulder.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the connectivity and chemical environment of atoms within the molecule. universalclass.comq-chem.comtau.ac.il Advanced 2D NMR techniques can provide further insights into complex structures and spatial relationships between atoms. numberanalytics.comdcu.ie
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups present in the molecule, which is crucial for confirming successful synthetic transformations. universalclass.comq-chem.comtau.ac.il
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of newly synthesized compounds. universalclass.com
Computational Modeling:
Computational studies provide a powerful complement to experimental data, offering insights that are often difficult to obtain through experimentation alone.
Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic data (such as NMR chemical shifts and IR frequencies), aiding in the interpretation of experimental spectra. q-chem.com
Molecular Docking and Dynamics Simulations: These computational techniques are vital for investigating the binding of this compound derivatives to biological targets. nih.gov They can predict binding conformations, identify key intermolecular interactions, and estimate binding affinities, thereby guiding the design of more potent and selective molecules. nih.gov
The integration of experimental spectroscopic data with computational predictions allows for a more robust and comprehensive characterization of these compounds. acs.org This integrated approach is critical for building accurate structure-property and structure-activity relationships.
Elucidating Novel Biological Mechanisms
The benzofuran core is a well-established pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comjocpr.com A key area of future research will be to uncover the specific biological mechanisms through which this compound and its derivatives exert their effects.
Initial studies on related benzofuran compounds have shown inhibition of targets such as NF-κB, a key regulator of inflammation. mdpi.com For example, lignan-like benzofurans have been synthesized and evaluated for their anti-inflammatory properties, with some derivatives showing significant NF-κB inhibition. mdpi.com Other research has pointed towards the potential of benzofuran derivatives as allosteric modulators of Hsp90, a chaperone protein involved in cancer progression, and as inhibitors of histone lysine (B10760008) methyl transferase, another important cancer target. researchgate.netunimi.it
Future investigations should aim to:
Identify Novel Molecular Targets: Employing techniques such as chemical proteomics and affinity-based probes to identify the direct binding partners of this compound derivatives within the cell.
Unravel Signaling Pathways: Once a target is identified, detailed cellular and molecular biology studies will be necessary to elucidate the downstream signaling pathways that are modulated by these compounds.
Investigate Therapeutic Potential: Explore the efficacy of promising derivatives in preclinical models of various diseases, including cancer, inflammatory disorders, and infectious diseases. For instance, the potential of FiVe1 derivatives, which target the vimentin (B1176767) protein, in treating mesenchymal cancers highlights a promising avenue for benzofuran-based therapeutics. nih.gov
A thorough understanding of the biological mechanisms will be crucial for the rational design of next-generation therapeutic agents with improved potency and selectivity.
Development of Comprehensive Structure-Activity-Property Relationships
A systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental for the rational design of this compound derivatives with optimized biological activity and drug-like properties. nih.gov This involves synthesizing a library of analogues with systematic variations in their chemical structure and evaluating their biological activity and physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. bioinformation.netderpharmachemica.com By developing robust QSAR models, it is possible to:
Identify key structural features and physicochemical parameters that govern the biological activity of this compound derivatives. nih.govmdpi.com
Predict the activity of newly designed compounds prior to their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. nih.gov
Gain insights into the mechanism of action by understanding how different structural modifications influence biological response. bioinformation.netderpharmachemica.com
For example, QSAR studies on benzofuran derivatives have been used to design potent inhibitors of protein tyrosine phosphatase 1B (PTP1B) and to understand the factors influencing their activity as histamine (B1213489) H3 antagonists. nih.govderpharmachemica.com
Key Structural Modifications to Explore:
Substitution on the Benzofuran Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the benzofuran core.
Modification of the Allyl Group: Altering the structure of the prop-2-enyl side chain, for instance, by changing its length, saturation, or introducing functional groups.
Introduction of Different Aryl or Heterocyclic Moieties: Attaching various aromatic or heterocyclic rings to the benzofuran scaffold, as seen in the synthesis of 2-arylbenzofuran derivatives. jocpr.com
By systematically investigating these structural variations and integrating the findings into comprehensive SAR and QSAR models, researchers can develop a deeper understanding of the molecular requirements for optimal activity and guide the design of novel and more effective compounds.
Potential in Next-Generation Functional Materials
Beyond their biological applications, benzofuran derivatives, including this compound, hold promise for the development of next-generation functional materials. The unique electronic and photophysical properties of the benzofuran scaffold make it an attractive building block for various materials science applications.
Potential Applications:
Organic Electronics: The conjugated π-system of the benzofuran ring suggests potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification is a key advantage in this area.
Fluorescent Probes: The inherent fluorescence of some benzofuran derivatives can be harnessed to develop chemical sensors and fluorescent probes for biological imaging. For example, arylalkynyl 1-naphthylamine (B1663977) compounds containing a benzofuran moiety have been explored for their fluorescent properties. google.com
Fullerene Chemistry: Benzofuran derivatives have been used in the functionalization of fullerenes, creating novel carbon-based materials with potential applications in nanoscience and materials technology. bohrium.comchinesechemsoc.org Palladium-catalyzed reactions have been developed for the synthesis of google.comfullerene-fused allylbenzofurans. bohrium.com
Colorants and Dyes: Certain benzofuran-2-one derivatives have been investigated for their use as colorants for organic materials.
Future research in this area should focus on the design and synthesis of this compound-based polymers and macromolecules. The allyl group provides a convenient handle for polymerization reactions. Investigating the relationship between the molecular structure and the resulting material properties (e.g., conductivity, photoluminescence, thermal stability) will be crucial for tailoring these materials for specific applications. The development of efficient synthetic strategies to incorporate the this compound unit into larger, well-defined architectures will be a key challenge and a significant step towards realizing their potential in advanced materials.
Q & A
Q. What statistical approaches are suitable for analyzing conflicting bioactivity data across benzofuran analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
